Iron(II) chloride dihydrate
Description
Contextualization within Inorganic and Materials Chemistry Research
In the realm of inorganic chemistry, iron(II) chloride dihydrate is a valuable source of iron(II) ions (Fe²⁺). smolecule.com This property allows researchers to study various fundamental chemical phenomena, including coordination chemistry, electron transfer reactions, and Lewis acid-base theory. smolecule.com The Fe²⁺ ions derived from this compound readily form complexes with a wide array of ligands, enabling detailed investigations into the structure, stability, and reactivity of these coordination compounds. smolecule.comwikipedia.org
Within materials chemistry, the compound is primarily utilized as a starting material for the synthesis of advanced iron-based materials. smolecule.com Its application as a precursor is foundational in the development of materials with specific magnetic, catalytic, and structural properties. Researchers leverage its reactivity to produce materials such as iron nanoparticles and metal-organic frameworks (MOFs). smolecule.comfrontiersin.org
Scope of Academic Inquiry and Research Paradigms
Academic research involving this compound is diverse, spanning from fundamental structural analysis to applied materials synthesis. Key areas of investigation include its role as a catalyst in organic synthesis, where it participates in reactions like cross-coupling and polymerization. sigmaaldrich.comalfa-chemistry.com Another significant research paradigm focuses on its use as a precursor for nanomaterials, particularly in the controlled synthesis of iron oxide nanoparticles with tailored sizes and morphologies. smolecule.com Furthermore, its incorporation into the structure of porous crystalline networks like MOFs is an active area of study, exploring potential applications in gas storage and catalysis. frontiersin.org Mechanistic studies also examine its role in environmental contexts, such as the chemical processes involved in water treatment. alfa-chemistry.comwhy.gr
Historical Development of Research on Hydrated Ferrous Chlorides
Research on hydrated forms of ferrous chloride has evolved from basic characterization to sophisticated applications. Early studies focused on determining the fundamental properties and crystal structures of these hydrates. A landmark 1965 study provided a detailed refinement of the crystal structure of this compound using single-crystal X-ray diffraction, establishing its polymeric nature. aip.org Over time, the focus of research has shifted towards leveraging the reactivity of these hydrated salts. The understanding that hydrated ferrous chlorides can serve as convenient sources of Fe(II) has propelled their use in complex synthetic procedures, including the creation of organometallic compounds and advanced functional materials. wikipedia.orgmdpi.com The investigation into various hydrated forms, such as the dihydrate and tetrahydrate, has been crucial in understanding their relative stability and reactivity in different chemical environments, including their presence on corroded archaeological iron artifacts. researchgate.net
Properties
CAS No. |
1639-77-2 |
|---|---|
Molecular Formula |
Cl2FeH4O2 |
Origin of Product |
United States |
Structural and Physicochemical Characterization
Crystallography and Solid-State Structural Elucidation
The crystal structure of this compound was determined through single-crystal X-ray diffraction. aip.org The compound has a monoclinic crystal system. crystallography.net Its structure consists of polymeric chains where each iron center is coordinated to four doubly bridging chloride ligands in a near-square planar arrangement. aip.org The octahedral coordination geometry around the iron atom is completed by a pair of mutually trans aqua ligands (water molecules). wikipedia.orgaip.org These water molecules link adjacent polymeric chains through hydrogen bonds. aip.org
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | crystallography.net |
| a | 7.355 Å | crystallography.net |
| b | 8.548 Å | crystallography.net |
| c | 3.637 Å | crystallography.net |
| α | 90° | crystallography.net |
| β | 97.7° |
| γ | 90° | crystallography.net |
Advanced Spectroscopic and Analytical Characterization Techniques
A range of spectroscopic techniques are employed to characterize this compound and the materials derived from it.
Infrared (IR) Spectroscopy : This technique is used to identify the vibrational modes of the water molecules and to confirm the formation of new compounds when this compound is used as a precursor. For instance, in the synthesis of porphyrin complexes, the disappearance of certain bands and the appearance of new ones, such as the stretching frequency of a cryptand, confirm the reaction progress and final product structure. frontiersin.org
Mössbauer Spectroscopy : This is a particularly powerful tool for studying iron compounds as it provides detailed information about the oxidation state and local environment of the iron atoms. It has been used to study the deuterated and hydrogenated hydrates of ferrous chloride. aip.org
Raman Spectroscopy : Raman spectroscopy is utilized to study the hydration of iron ions in aqueous solutions and to understand the interactions between the ions and water molecules. rsc.org Studies on ferric chloride solutions, a related compound, have used Raman spectroscopy to investigate the hydrogen bonding network and the formation of ion pairs. rsc.org
UV-Visible (UV/Vis) Spectroscopy : This method is often used to monitor reactions involving iron complexes. In the synthesis of iron(II) porphyrin complexes from this compound, UV/Vis spectroscopy helps to confirm the coordination of the iron into the porphyrin ring and to determine the spin state of the iron center. frontiersin.org
Crystallography and Solid State Structural Elucidation of Iron Ii Chloride Dihydrate
Detailed Crystal Structure Analysis of FeCl₂·2H₂O
The crystal structure of iron(II) chloride dihydrate has been determined through single-crystal X-ray diffraction studies, providing precise insights into its atomic arrangement. aip.orgaip.org
Monoclinic Crystal System Characterization
This compound crystallizes in the monoclinic crystal system, specifically belonging to the space group C2/m. jps.jprsc.org This system is characterized by three unequal axes with one oblique angle. The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | jps.jpwikipedia.org |
| Space Group | C2/m | jps.jprsc.org |
| a (Å) | 7.355 | crystallography.net |
| b (Å) | 8.548 | crystallography.net |
| c (Å) | 3.637 | crystallography.net |
| β (°) | 98.2 | rsc.org |
| Z (Formula units per cell) | 2 | rsc.org |
Polymeric Chain Arrangements
The structure of FeCl₂·2H₂O is characterized by the presence of polymeric chains. aip.org These chains are formed by iron(II) centers linked by bridging chloride ions. wikipedia.org Specifically, each iron atom is connected to four other iron atoms through these chloride bridges, creating a robust one-dimensional polymer that extends along the c-axis of the crystal lattice. aip.orgaip.org The chloride ions are shared between two adjacent iron centers, forming a near-square planar arrangement of metal and chlorine ions. aip.orgaip.org
Coordination Environment of the Iron(II) Center
The iron(II) ion in FeCl₂·2H₂O exhibits an octahedral coordination geometry. wikipedia.org The coordination sphere around each Fe(II) center is composed of four chloride ions and two water molecules. The four chloride ions are arranged in a plane, forming the equatorial positions of the octahedron. aip.org These chloride ions are shared with neighboring iron atoms, contributing to the polymeric chain structure. aip.orgwikipedia.org The two water molecules occupy the axial positions, completing the octahedral coordination. wikipedia.org These water ligands are situated in a trans arrangement to each other. wikipedia.org
Hydrogen Bonding Network Analysis
The solid-state packing of this compound is significantly influenced by an intricate network of hydrogen bonds. jps.jp
Intermolecular Interactions Involving Water Ligands
The coordinated water molecules play a crucial role in the stability of the crystal lattice through hydrogen bonding. aip.org The hydrogen atoms of the water ligands form hydrogen bonds with the chloride ions of adjacent polymeric chains. aip.orgaip.org This interaction links the individual polymeric chains together, creating a three-dimensional supramolecular architecture. vulcanchem.com The oxygen atom of the water molecule acts as a hydrogen bond donor, while the chloride ion acts as an acceptor.
Coordination Chemistry and Complex Formation of Iron Ii Chloride Dihydrate
Synthesis and Characterization of Iron(II) Chloride Complexes
The synthesis of iron(II) chloride complexes typically involves the reaction of iron(II) chloride dihydrate or its anhydrous form with the desired ligands in an appropriate solvent under inert atmosphere to prevent oxidation of the ferrous center. Characterization of the resulting complexes is achieved through a combination of analytical techniques, including single-crystal X-ray diffraction, spectroscopy (e.g., UV-Vis, IR, Mössbauer), and magnetic susceptibility measurements.
Nitrogen-donor ligands are a prominent class of ligands that form stable complexes with iron(II) chloride.
Pyridine (B92270): The reaction of ferrous chloride with an excess of pyridine yields dichlorotetrakis(pyridine)iron(II), a yellow solid with the formula FeCl2(pyridine)4. wikipedia.org X-ray crystallography reveals that in this complex, the chloride ligands are arranged in a mutually trans configuration. wikipedia.org The synthesis is typically carried out under inert conditions to prevent the oxidation of the iron(II) center.
Imidazoles: Imidazole (B134444) and its derivatives act as pure sigma-donor ligands, binding to metal ions through the imine nitrogen. wikipedia.org Iron(II) can form octahedral complexes with six imidazole ligands, such as [Fe(imidazole)6]2+. wikipedia.org The basicity of imidazole is intermediate between that of pyridine and ammonia. wikipedia.org The synthesis of iron(II) imidazole complexes can be achieved by reacting iron(II) chloride tetrahydrate with imidazole and other ligands like pivalic acid and sodium azide (B81097) in a suitable solvent like acetonitrile. ijper.org
Guanidines: Iron(II) chloride forms complexes with various guanidine (B92328) ligands, including bisguanidine and N,N hybrid guanidine ligands. rsc.orgrsc.org These complexes have been investigated for their catalytic activity in ring-opening polymerization of lactide. rsc.orgrsc.org The synthesis of these complexes is conducted under inert conditions, often in acetonitrile. rsc.org The resulting complexes can exhibit different coordination geometries depending on the specific guanidine ligand used. rsc.org For instance, some complexes form a five-coordinate iron center with two guanidine ligands and one chloride ligand. rsc.org
Table 1: Examples of Iron(II) Chloride Complexes with Nitrogen-Donor Ligands
| Complex Formula | Ligand | Coordination Geometry | Reference(s) |
|---|---|---|---|
| FeCl2(pyridine)4 | Pyridine | Octahedral | wikipedia.org |
| [Fe(imidazole)6]2+ | Imidazole | Octahedral | wikipedia.org |
| [Fe(TMGepy)Cl2] | Tetramethylguanidino-ethylpyridine | Not specified | rsc.org |
| Fe(TMG3tren)(CH3CN)2 | Tris(2-dimethylguanidinoethyl)amine | Trigonal bipyramidal | researchgate.net |
Phosphines: Iron(II) chloride reacts with chelating phosphine (B1218219) ligands to form complexes with varying geometries. acs.orgacs.org For example, the reaction of FeCl2(THF)1.5 with bis(diphenylphosphino)benzene (dpbz) or Xantphos in hot toluene (B28343) or THF, respectively, yields four-coordinate ferrous dihalide complexes. nih.gov The synthesis of monomeric FeCl2(tBudppe) has been achieved by reacting equimolar amounts of (tBudppe) with FeCl2(THF)1.5 in refluxing 2-propanol. acs.org The resulting complexes are often used to systematically study the effect of phosphine ligand structure on the electronic properties of the iron center. acs.orgnih.gov
Amines: Amino-pyridine ligands are widely used in the synthesis of iron(II) complexes. nsf.gov Dimeric complexes of the type {[2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N]FeCl2}2 (where R = t-butyl or ethyl) have been synthesized and characterized by single-crystal X-ray diffraction. nsf.gov These complexes have been investigated as catalysts for atom transfer radical polymerization (ATRP) of styrene. nsf.gov
The coordination geometry of iron(II) chloride complexes is highly dependent on the nature and stoichiometry of the ligands involved. Both tetrahedral and octahedral geometries are commonly observed.
Octahedral Geometry: In the solid state, this compound itself is a coordination polymer where each iron center is octahedrally coordinated to four bridging chloride ligands and two mutually trans aqua ligands. wikipedia.org The formation of dichlorotetrakis(pyridine)iron(II) results in an octahedral complex with four pyridine ligands and two chloride ions. Six-coordinate complexes are the most common for iron(II). researchgate.net
Tetrahedral Geometry: Tetrahedral complexes are also prevalent, particularly with bulky ligands or in the presence of specific counterions. For instance, the reaction of ferrous chloride hydrates with two molar equivalents of [(C2H5)4N]Cl yields the salt [(C2H5)4N]2[FeCl4], which contains the tetrahedral tetrachloroferrate(II) anion. wikipedia.org Four-coordinate iron(II) complexes of the general formula L2FeX2 have been systematically evaluated, with both tetrahedral and square planar geometries being observed depending on the phosphine ligand used. acs.orgacs.org
A notable example illustrating both geometries is the complex Fe4Cl8(thf)6, which contains both tetrahedral and octahedral iron(II) centers. wikipedia.org
Table 2: Geometries of Selected Iron(II) Chloride Complexes
| Complex/Compound | Coordination Number | Geometry | Reference(s) |
|---|---|---|---|
| FeCl2(H2O)2 | 6 | Octahedral | wikipedia.org |
| FeCl2(pyridine)4 | 6 | Octahedral | |
| [FeCl4]2- | 4 | Tetrahedral | wikipedia.org |
| FeCl2(SciOPP) | 4 | Distorted Tetrahedral | acs.orgnih.gov |
| FeCl2(dpbz) | 4 | Distorted Tetrahedral | nih.gov |
| FeCl2(Xantphos) | 4 | Distorted Tetrahedral | nih.gov |
Stability and Reactivity of Ferrous Chloride Coordination Compounds
The stability of ferrous chloride coordination compounds is influenced by several factors, including the nature of the ligands, the coordination number, and the electronic configuration of the iron(II) center. Complexes with strong field ligands tend to be more stable. The reactivity of these complexes is diverse, with applications in catalysis and organic synthesis.
Iron(II) complexes are generally susceptible to oxidation to iron(III), and therefore, reactions are often carried out under an inert atmosphere. laboratorynotes.com The lability of ligands, which is the ease with which they can be replaced, is influenced by the electron configuration of the metal center. libretexts.org
Many iron(II) phosphine complexes are reactive towards small molecules. For example, the five-coordinate iron(II) hydride complex [Fe(H)(dppe)2]BPh4, formed by chloride abstraction from trans-[Fe(dppe)2(H)Cl], reacts with dinitrogen in THF to form the dinitrogen complex trans-[Fe(dppe)2(H)(N2)]BPh4. core.ac.uk Iron(II) chloride complexes with N-heterocyclic carbene (NHC) ligands are used as in situ generated catalysts for cross-coupling reactions. wikipedia.org
Ligand Field Theory and Electronic Structure within Complexes
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes, including those of iron(II) chloride. LFT considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. libretexts.org These interactions lead to a splitting of the d-orbitals into different energy levels, the magnitude of which is denoted by the ligand field splitting parameter, 10Dq. acs.org
For an octahedral iron(II) (a d6 ion) complex, the five d-orbitals split into a lower-energy t2g set and a higher-energy eg set. libretexts.org Depending on the magnitude of 10Dq and the pairing energy, the complex can be either high-spin (with four unpaired electrons) or low-spin (with no unpaired electrons). libretexts.orglibretexts.org In tetrahedral complexes, the d-orbital splitting is inverted and smaller than in octahedral complexes. libretexts.org
The electronic structure of iron(II) chloride complexes has been investigated using techniques such as 2p3d resonant inelastic X-ray scattering (RIXS), which allows for the measurement of ligand field spectra. acs.org For tetrahedral iron(II) chloride (Fe(II)-Td), the 10Dq value has been determined to be -0.32 eV. acs.org In the case of an octahedral iron(II) chloride polymer (Fe(II)-Oh), which exhibits axially compressed FeCl6 units, the 5T → 5E transition is split, resulting in features at 0.51 and 0.88 eV. acs.org The electronic structure of these complexes is crucial in determining their magnetic properties, with high-spin complexes being paramagnetic and low-spin complexes being diamagnetic. libretexts.orglibretexts.org
Redox Processes and Electrochemistry Involving Iron Ii Chloride Dihydrate
Fundamental Studies of the Fe(II)/Fe(III) Redox Couple
The Fe(II)/Fe(III) redox couple is a classic electrochemical system that has been extensively studied. The standard reduction potential for the reaction Fe³⁺ + e⁻ ⇌ Fe²⁺ is +0.77 V versus the standard hydrogen electrode, indicating that Fe(III) is a moderately strong oxidizing agent. In aqueous solutions, these iron ions exist as hydrated complexes, and the presence of chloride ions from iron(II) chloride dihydrate can lead to the formation of various chloro-complexes, which can influence the redox potential and the kinetics of the electron transfer process.
The stability and reactivity of the Fe(II)/Fe(III) couple are significantly affected by the pH of the solution. In acidic conditions, the hydrated ions are relatively stable. However, as the pH increases, hydrolysis can occur, leading to the precipitation of iron hydroxides and oxides, which can passivate electrode surfaces and impede electrochemical reactions. The solubility of iron species is a critical factor in maintaining the performance of electrochemical systems. nih.gov
Fundamental studies often employ techniques like cyclic voltammetry to probe the reversibility and kinetics of the Fe(II)/Fe(III) redox reaction. These studies have shown that the electron transfer is generally facile on various electrode materials, including platinum, gold, and carbon. The kinetics can, however, be influenced by the electrode surface condition and the composition of the electrolyte. The presence of mineral surfaces has been shown to enhance the rates of contaminant reduction by Fe(II), a phenomenon attributed to the surface complexation of Fe(II) which lowers the Fe(III)/Fe(II) redox potential. acs.org
Electrochemical Behavior in Aqueous and Molten Salt Media
The electrochemical characteristics of this compound have been investigated in both aqueous solutions and high-temperature molten salt electrolytes, revealing distinct behaviors pertinent to different applications.
Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior of iron chloride solutions. In aqueous media, CV studies of the Fe(II)/Fe(III) couple typically show a reversible one-electron transfer process. researchgate.net The peak separation between the anodic and cathodic peaks provides information about the electron transfer kinetics. For a reversible system, this separation is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred. In practice, deviations from this ideal value can indicate quasi-reversible or irreversible kinetics.
In a study conducted in an aqueous solution of 0.005 M Fe²⁺ and 0.5 M NaCl at pH 2, cyclic voltammograms showed a clear dependence on the scan rate, which is characteristic of diffusion-controlled processes. researchgate.net Another investigation using a ferrocene-modified carbon paste electrode in a phosphate (B84403) buffer saline at pH 7.4 demonstrated the anodic oxidation of iron(II) at 0.356 V and cathodic reduction at 0.231 V versus an Ag/AgCl reference electrode. researchgate.net
In molten chloride salts, such as a KCl-LiCl-NaCl mixture at 550°C, cyclic voltammetry of iron(II) chloride reveals that the Fe(II)/Fe(0) electron exchange is a reversible process involving a soluble species being reduced to an insoluble metallic iron deposit. ntnu.no The Fe(II)/Fe(III) redox couple has also been observed in these melts, though its behavior can be complicated by the stability of the Fe(III) species at high temperatures. ntnu.no
Table 1: Cyclic Voltammetry Data for Iron Chloride Systems
| Electrolyte Medium | Working Electrode | Redox Couple | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Peak Separation (ΔEp) | Scan Rate | Reference |
|---|---|---|---|---|---|---|---|
| 0.005 M Fe²⁺, 0.5 M NaCl (aq, pH 2) | Vitreous Carbon | Fe(II)/Fe(0) | - | - | Varies with scan rate | 10-100 mV/s | researchgate.net |
| Phosphate Buffer Saline (aq, pH 7.4) | Ferrocene-modified Carbon Paste | Fe(II)/Fe(III) | 0.356 V | 0.231 V | 0.125 V | 50 mV/s | researchgate.net |
| KCl-LiCl-NaCl melt (550°C) | Glassy Carbon | Fe(II)/Fe(0) | - | Varies with scan rate | - | 50-1000 mV/s | ntnu.no |
| KCl-LiCl-NaCl melt (550°C) | Glassy Carbon | Fe(II)/Fe(III) | Near chlorine evolution | - | - | 1 V/s | ntnu.no |
The diffusion coefficient (D) is a measure of the rate at which an electroactive species can move through the electrolyte to the electrode surface. It is a critical parameter in determining the limiting current in an electrochemical cell. For Fe(II) ions in aqueous solutions, the diffusion coefficient is typically on the order of 10⁻⁶ to 10⁻⁵ cm²/s at room temperature. aqion.deresearchgate.net For instance, a value of 0.719 x 10⁻⁵ cm²/s has been reported for Fe²⁺ in aqueous solutions. aqion.de In a study of iron salts in aqueous solutions, the diffusion coefficient for FeCl₂ at infinite dilution at 298.15 K was calculated to be 1.237 x 10⁻⁹ m²/s (1.237 x 10⁻⁵ cm²/s). researchgate.net In molten KCl-LiCl-NaCl at 550°C, the diffusion coefficient for Fe(II) was calculated from cyclic voltammetry data to be 1.4 × 10⁻⁵ cm²/s. ntnu.no
The kinetics of electron transfer for the Fe(II)/Fe(III) couple are generally considered to be fast in aqueous solutions. However, the rate can be influenced by the electrolyte composition and the presence of complexing agents. Studies on pyrite (B73398) surfaces have shown that the exchange current densities for the Fe(III)/Fe(II) redox reaction are in the magnitude of about 10⁻⁵ A/cm². researchgate.net In some aqueous systems, the behavior of the Fe(II)/Fe(III) couple is described as quasi-reversible, with heterogeneous electron transfer rates being somewhat sluggish. core.ac.uk
Table 2: Diffusion Coefficients of Iron(II) Species
| Medium | Temperature (°C) | Diffusion Coefficient (cm²/s) | Method | Reference |
|---|---|---|---|---|
| Aqueous Solution | 25 | 0.719 x 10⁻⁵ | - | aqion.de |
| Aqueous FeCl₂ (infinite dilution) | 25 | 1.237 x 10⁻⁵ | Calculation (Onsager-Fuoss model) | researchgate.net |
| KCl-LiCl-NaCl Molten Salt | 550 | 1.4 x 10⁻⁵ | Cyclic Voltammetry | ntnu.no |
| CaCl₂-CaF₂ Molten Salt | 827 | 3.0 x 10⁻⁵ (for Fe(III) species) | Voltammetry | researchgate.net |
The stability of iron species in electrolytic systems is crucial for the long-term performance and efficiency of electrochemical devices. In aqueous solutions, the pH is a primary factor governing stability. At low pH values (typically below 2-3), both Fe(II) and Fe(III) ions are stable in solution. strath.ac.ukconfex.com However, as the pH increases, hydrolysis can lead to the formation of insoluble iron hydroxides, which can cause electrode fouling and loss of active material. confex.com The presence of certain additives, such as ascorbic acid or citric acid, can help to stabilize iron ions in solution at higher pH values by forming soluble complexes. researchgate.net
In high-temperature molten salt electrolysis, the stability of iron chlorides is also a consideration. While iron(II) chloride is generally stable in molten alkali and alkaline earth chlorides, iron(III) chloride can be less stable and may decompose or react with the melt components. ntnu.no Studies in NaCl-KCl-FeCl₃ melts have noted that FeCl₃ tends to convert to FeCl₂ upon heating. researchgate.net The equilibrium between Fe(II) and Fe(III) species in molten salts is an important factor in processes such as electrowinning and electrorefining.
Role in Electrochemical Energy Storage Systems
This compound is a key material in the development of low-cost, large-scale electrochemical energy storage systems, most notably iron redox flow batteries. oup.com
Iron redox flow batteries (Fe RFBs) are a promising technology for grid-scale energy storage due to the low cost and abundance of iron. confex.com In a typical all-iron RFB, the negative electrode reaction involves the deposition and stripping of metallic iron (Fe²⁺ + 2e⁻ ⇌ Fe), while the positive electrode reaction is based on the Fe(II)/Fe(III) redox couple (Fe²⁺ ⇌ Fe³⁺ + e⁻). wikipedia.orgsemanticscholar.org
A major challenge in the development of Fe RFBs is the parasitic hydrogen evolution reaction at the negative electrode during charging, which leads to low coulombic efficiency. researchgate.net Research has focused on mitigating this issue through electrolyte additives, pH control, and electrode modifications. Maintaining the electrolyte pH below 4 is necessary to prevent the precipitation of iron ions. confex.com Studies have shown that operating at a pH of 2 and using additives like indium chloride can significantly improve the charging efficiency to as high as 97%. researchgate.net
Table 3: Reactions in an Iron-Chloride Redox Flow Battery
| Electrode | Reaction during Charging | Reaction during Discharge | Standard Potential (V vs. SHE) |
|---|---|---|---|
| Positive | 2FeCl₂ → 2FeCl₃ + 2e⁻ | 2FeCl₃ + 2e⁻ → 2FeCl₂ | +0.77 |
| Negative | FeCl₂ + 2e⁻ → Fe + 2Cl⁻ | Fe + 2Cl⁻ → FeCl₂ + 2e⁻ | -0.44 |
| Overall | 3FeCl₂ → Fe + 2FeCl₃ | Fe + 2FeCl₃ → 3FeCl₂ | 1.21 (Open-circuit voltage) |
Thermo-electrochemical Cycles for Grid Energy Storage
Iron(II) chloride is a key component in the development of thermo-electrochemical cycles for large-scale grid energy storage. rsc.org These systems offer a promising solution for integrating renewable energy sources, such as solar and wind, into the electricity grid by providing a robust and inexpensive method for storing energy. confex.com The technology is centered around the electrochemical reduction and oxidation of iron ions in an aqueous solution of iron(II) chloride.
The fundamental principle of the iron-chloride electrochemical cycle involves the electrolysis of a concentrated iron(II) chloride (FeCl₂) solution. rsc.org During the charging phase, electrical energy from the grid is used to electro-reduce ferrous (Fe²⁺) ions, depositing metallic iron (Fe) onto the cathode. This metallic iron serves as the energy carrier, which can be safely and easily stored. rsc.org When energy is needed, the process is reversed. The stored iron metal is oxidized back to iron(II) chloride, releasing the stored energy as electricity. semanticscholar.org
The core reactions in this process are:
Positive Electrode (Discharge): 2FeCl₃ + 2e⁻ → 2FeCl₂ + 2Cl⁻ (E⁰ = 0.77V) confex.com
Negative Electrode (Discharge): Fe + 2Cl⁻ → FeCl₂ + 2e⁻ (E⁰ = -0.44V) confex.com
During the charging cycle, these reactions are reversed. semanticscholar.org
One of the primary challenges in the development of iron-chloride flow batteries has been the low charging efficiency at the negative electrode due to the parasitic evolution of hydrogen. confex.comresearchgate.net However, research has shown that maintaining the electrolyte pH at a value of 2 and using additives like indium chloride can achieve a high charging efficiency of 97%, which remains stable over numerous cycles. researchgate.net The use of graphite (B72142) felt for the electrodes has also been effective in mitigating overpotential losses, allowing for operation at high current densities. researchgate.netmdpi.com
The table below summarizes the key electrochemical reactions in the iron-chloride system for energy storage.
| Electrode | Process | Reaction | Standard Potential (E⁰) |
| Positive | Discharge (Reduction) | 2Fe³⁺ + 2e⁻ → 2Fe²⁺ | 0.77 V |
| Negative | Discharge (Oxidation) | Fe → Fe²⁺ + 2e⁻ | -0.44 V |
| Overall Cell | Discharge | Fe + 2Fe³⁺ → 3Fe²⁺ | 1.21 V |
Data sourced from The Electrochemical Society. confex.com
Thermoelectrochemical cells (TECs), a related technology, directly convert thermal energy into electricity. While benchmark studies have often used ferric/ferrous cyanide electrolytes, the principles are applicable to other iron redox couples. nih.gov These cells leverage the high temperature coefficient of the redox potential to generate voltage from waste heat, highlighting the versatility of iron-based electrochemical systems. nih.gov
Redox Cycling in Environmental Geochemistry
In environmental geochemistry, iron(II) chloride plays a crucial role as a participant in redox reactions that drive the biogeochemical cycling of major elements in soils, sediments, and groundwater. gfz.demdpi.comnih.gov The transformation between the ferrous (Fe²⁺) and ferric (Fe³⁺) states is fundamental to many environmental processes, including nutrient availability, contaminant mobility, and mineral transformation. mdpi.comfiveable.menih.gov
The redox cycling of iron affects the formation and transformation of various iron-bearing minerals. gfz.deacs.org For instance, in periodically anoxic soils, dissolved Fe(II) can coexist with solid-phase ferric (Fe(III)) minerals. nih.gov Reactions between aqueous Fe(II) and these minerals can lead to Fe(II)-catalyzed recrystallization and transformation processes. nih.gov This can alter the surface area and reactivity of the minerals, subsequently impacting the cycling of other elements like carbon, nitrogen, and sulfur, as well as the sequestration or release of trace elements and contaminants. nih.gov
Laboratory studies have utilized iron(II) chloride solutions to simulate and investigate these environmental processes.
In studies of spectral induced polarization, anaerobic solutions of FeCl₂ were passed through porous media containing magnetite to investigate charge transfers between aqueous Fe²⁺ and the mineral surface, mimicking processes in subsurface environments. whiterose.ac.uk
Research on the interaction between manganese and iron oxides has used FeCl₂ solutions to observe the formation of iron oxides along manganese oxide coatings, a process relevant to redox conditions in soils. researchgate.net
The presence of Fe²⁺ from FeCl₂ has also been shown to influence the colloidal stability of nanoparticles in anaerobic conditions, leading to redox reactions that form new iron(III) mineral phases on the nanoparticle surfaces. science.gov
The table below presents findings from a laboratory experiment investigating the effect of pH on the electrochemical response of magnetite in the presence of an iron(II) chloride solution, demonstrating the influence of environmental conditions on iron redox reactions.
| Pore Fluid | Effluent pH | Peak Phase Frequency (Hz) |
| FeCl₂ | 4.0 | 46 |
| FeCl₂ | 5.8 | 16 |
| FeCl₂ | 7.0 | 2.7 |
Data adapted from a study on spectral induced polarization responses of magnetite-Fe²⁺ redox reactions. whiterose.ac.uk
Catalytic Applications in Chemical Synthesis Mediated by Iron Ii Chloride Dihydrate
Homogeneous Catalysis
In homogeneous catalysis, iron(II) chloride is often used to generate the active catalytic species in the reaction mixture.
Iron(II) chloride is a well-established catalyst precursor for various cross-coupling reactions, which are fundamental processes for forming carbon-carbon bonds. americanelements.com It is particularly effective in reactions involving alkyl electrophiles and organometallic reagents. highergroundplantconsulting.com Anhydrous iron(II) chloride is frequently used to generate N-heterocyclic carbene (NHC) complexes directly within the reaction mixture for use in cross-coupling reactions. acs.org
Research has demonstrated the utility of iron(II) chloride in several types of cross-coupling reactions:
Kumada Coupling : Iron(II) chloride-bisphosphine complexes have been developed for the stereospecific and high-yield cross-coupling reaction between alkenylboron reagents and alkyl halides. google.com These reactions show high functional group compatibility, tolerating sensitive groups like alkoxycarbonyl, cyano, and carbonyl. google.com
Cross-Dehydrogenative Coupling (CDC) : Iron(II) chloride can catalyze the oxidative C-C cross-coupling of tertiary amines with terminal alkynes to produce propargylamines. google.com It has also been shown to catalyze the efficient cross-dehydrogenative arylation of substrates with benzylic C-H bonds, exhibiting high regioselectivity. google.com This method is valued for forming C-C bonds directly from C-H bonds, avoiding the need for pre-functionalized substrates and reducing waste. researchgate.net
Other Couplings : Iron(II) chloride, in combination with ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA), facilitates the coupling of alkyl halides with aryl Grignard reagents. highergroundplantconsulting.com Well-defined octahedral aryl-Fe(II) species, derived from FeCl₂, have been studied to understand their reactivity in C-C cross-coupling with Grignard reagents. nih.gov
| Cross-Coupling Reaction Type | Coupling Partners | Key Features | Reference |
|---|---|---|---|
| Kumada-type Coupling | Alkenylboron reagents and alkyl halides | Stereospecific, high-yielding, high functional group compatibility. | google.com |
| Cross-Dehydrogenative Coupling | Tertiary amines and terminal alkynes | Forms propargylamines, can be performed without solvent. | google.com |
| Cross-Dehydrogenative Arylation | Aromatic C(sp2)-H bonds and benzylic C(sp3)-H bonds | High regioselectivity. | google.com |
| Grignard Reagent Coupling | Alkyl halides and aryl Grignard reagents | Effective with ligands like TMEDA to suppress side products. | highergroundplantconsulting.com |
The dehydration of primary amides is a fundamental transformation in organic chemistry for the synthesis of nitriles. wikipedia.org While various metal catalysts have been employed for this reaction, specific research highlighting iron(II) chloride dihydrate is limited. However, the catalytic activity of other iron(II) complexes has been demonstrated. For instance, a hydrido thiophenolato iron(II) complex has been used to catalyze the dehydration of a range of aryl and aliphatic primary amides to their corresponding nitriles at a relatively low temperature of 60°C, using triethoxysilane (B36694) as the dehydrating agent. science.govacs.org The reaction conditions were shown to be tolerant of various functional groups on the aryl ring, such as nitro, halo, and methoxy (B1213986) groups. science.gov This indicates the potential of Fe(II) species, in general, to facilitate this transformation.
Iron(II) chloride serves as a precursor for highly efficient catalysts used in the production of biodegradable polymers like poly(lactic acid) (PLA). sciencedaily.com PLA is typically produced via the ring-opening polymerization (ROP) of lactide. sciencedaily.com While the industry standard catalyst has been tin(II) octanoate, it has drawbacks related to cytotoxicity. sciencedaily.com
Iron-based catalysts have emerged as a promising, more sustainable alternative. Specifically, N-heterocyclic carbene (NHC) iron(II) complexes, which can be synthesized from iron(II) chloride, have shown exceptional activity in the bulk polymerization of lactide. sciencedaily.com One study demonstrated that an iron complex with a triazolylidene NHC ligand was a highly efficient catalyst precursor. sciencedaily.com This catalyst system showed remarkable performance, even with technical grade lactide, highlighting its robustness. sciencedaily.com
| Catalyst Parameter | Iron-NHC Complex | Tin(II) Octanoate (Industrial Standard) |
|---|---|---|
| Lactide/Catalyst Ratio | Up to 10,000:1 | - |
| Number-Average Molecular Weight (Mn) | Up to 50 kg mol⁻¹ | - |
| Apparent Polymerization Rate Constant (k_app) | Up to 8.5 × 10⁻³ s⁻¹ | More than an order of magnitude lower |
| Monomer Purity Requirement | Can polymerize technical grade lactide | Requires high purity monomer |
Kinetic studies support a coordination–insertion mechanism for the polymerization process mediated by these iron catalysts. sciencedaily.com
The oxidation of water is a critical reaction for producing hydrogen fuel and is a key step in artificial photosynthesis. highergroundplantconsulting.com The development of efficient and robust water oxidation catalysts (WOCs) from earth-abundant elements like iron is a major area of research. While complex iron-based molecular catalysts are the primary focus of these studies, the direct use of simple salts like this compound as the primary catalyst is not extensively reported.
Research has shown that various dinuclear and pentanuclear iron complexes can act as active electrocatalysts for water oxidation. acs.orgsciencedaily.com For example, the dinuclear oxo-bridged iron complex (MeOH)Fe(Hbbpya)-μ–O–(Hbbpya)Fe(MeOH)₄ has been demonstrated to be an active electrocatalyst for this reaction. sciencedaily.com These studies highlight the potential of iron as a catalytic center for this challenging transformation, offering a cost-effective and environmentally friendly alternative to catalysts based on rare metals like ruthenium or iridium. highergroundplantconsulting.com
Heterogeneous Catalysis (Precursor Role)
Raney nickel, also known as spongy nickel, is a widely used heterogeneous catalyst in organic chemistry, particularly for hydrogenation reactions. It is prepared by leaching aluminum from a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution.
The performance of Raney-type catalysts can be enhanced by the addition of small amounts of a third metal, known as a promoter. Iron has been investigated as a promoter for Raney nickel catalysts. The addition of iron can significantly increase the catalytic activity for certain reactions, such as CO and CO₂ methanation. Iron(II) chloride can be used as a precursor to introduce iron into the initial Ni-Al alloy during its preparation. Mesoporous ternary Al-Ni-Fe Raney-type catalysts have been synthesized by mechanically alloying pure metallic powders of Al, Ni, and Fe, followed by alkaline leaching of the aluminum.
Precursor for Electrocatalysts and Photocatalysts
This compound, as a readily available and cost-effective iron source, serves as a valuable precursor in the synthesis of advanced catalytic materials. Its utility extends to the fabrication of both electrocatalysts and photocatalysts, which are critical components in renewable energy systems and environmental remediation technologies. The transformation of this simple iron salt into complex, high-performance materials often involves processes such as hydrolysis, precipitation, and thermal treatment to yield iron oxides, sulfides, and phosphides with tailored morphologies and electronic properties.
Iron Oxide-Based Catalysts: Iron(II) chloride can be used to synthesize various iron oxides, which are well-known for their catalytic activities. For instance, γ-Fe₂O₃ nanoparticles have been prepared by treating a hydroxide precursor in a ferrous chloride (FeCl₂) solution. researchgate.net While many studies on iron oxide photocatalysts like hematite (B75146) (α-Fe₂O₃) utilize iron(III) chloride hexahydrate (FeCl₃·6H₂O) as the starting material, the underlying principle of hydrolytic conversion to iron oxides is applicable to Fe(II) salts as well, typically involving an oxidation step. nih.gov These iron oxide materials are effective photocatalysts for the degradation of organic pollutants due to their ability to absorb light and generate electron-hole pairs. nih.gov
Iron Sulfide (B99878) and Phosphide-Based Electrocatalysts: In the realm of electrocatalysis, particularly for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) which are central to water splitting, iron-based compounds are promising alternatives to precious metal catalysts. Iron phosphides (FeP) and iron sulfides (FeSₓ) have garnered significant attention for their high catalytic activity and stability. rsc.orgresearchgate.netbohrium.commdpi.comrsc.orgresearchgate.net Synthesis routes for these materials often employ an iron precursor that is subsequently phosphidated or sulfurized. While specific examples detailing the use of the dihydrate form are not abundant, iron(II) chloride is a common and logical choice for such syntheses. For example, iron phosphide (B1233454) nanostructures, which are efficient for the OER, are typically synthesized from an iron precursor followed by a phosphorization step. rsc.org Similarly, various phases of iron sulfide, which are active for the HER, can be prepared from iron salts. mdpi.com The choice of the iron precursor can influence the phase and morphology of the final catalyst, thereby affecting its performance. nih.gov
The following table summarizes the types of catalytic materials derived from iron chloride precursors and their applications.
| Catalyst Type | Precursor Example | Synthesis Method | Catalytic Application |
| γ-Fe₂O₃ | Ferrous Chloride (FeCl₂) | Treatment of hydroxide precursor | Photocatalysis |
| α-Fe₂O₃ | Iron(III) Chloride Hexahydrate | Chemical Precipitation & Calcination | Photocatalytic degradation of dyes nih.gov |
| Iron Phosphide (FeP) | Iron Oxyhydroxide (from iron salt) | Hydrothermal synthesis & Phosphorization | Oxygen Evolution Reaction (OER) rsc.org |
| Iron Sulfide (FeSₓ) | Iron(III) Chloride | Hydrothermal process | Hydrogen Evolution Reaction (HER) mdpi.com |
Mechanistic Investigations of Iron(II)-Catalyzed Reactions
Understanding the reaction mechanisms of iron(II)-catalyzed transformations is fundamental to optimizing catalyst performance, expanding substrate scope, and designing novel catalytic systems. However, mechanistic studies of iron catalysis are often complicated by the paramagnetic nature of many iron species, which makes techniques like NMR spectroscopy challenging to interpret. Furthermore, catalytically active intermediates can be highly reactive and thermally unstable, hindering their isolation and characterization.
Despite these challenges, a combination of physical-organic methods and advanced spectroscopic and computational techniques has provided significant insights into the underlying mechanisms of many iron-catalyzed reactions. Common investigative tools include:
Kinetic Studies: Determining reaction orders and rate laws to identify the species involved in the rate-determining step.
Isotope Labeling Studies: Using deuterated substrates to probe kinetic isotope effects (KIE), which can elucidate steps involving C-H bond cleavage.
Radical Clock Experiments: Employing substrates that can undergo characteristic rearrangements if radical intermediates are formed.
Spectroscopic Methods: Techniques such as Mössbauer spectroscopy, Electron Paramagnetic Resonance (EPR), and X-ray Absorption Spectroscopy (XAS) are invaluable for probing the oxidation state and coordination environment of iron centers in situ.
Computational Chemistry: Density Functional Theory (DFT) calculations are widely used to map potential energy surfaces, predict the structures of transient intermediates and transition states, and corroborate experimental findings.
A central theme in many iron-catalyzed reactions is the involvement of a Fe(II)/Fe(III) or other redox couples. The facility with which iron can cycle between different oxidation states is key to its catalytic versatility.
The table below summarizes mechanistic features investigated in prominent iron(II)-catalyzed reaction types.
| Reaction Type | Key Mechanistic Features Investigated | Common Investigative Techniques |
| Cross-Coupling | Oxidation state of active iron species (e.g., Fe(II)/Fe(III) cycle), role of "ate" complexes, possibility of radical pathways. | Mössbauer Spectroscopy, EPR, XAS, Product Analysis, DFT Calculations. |
| Dehydrogenation of Amines | Stepwise vs. concerted mechanism for H₂ elimination, nature of iron-hydride intermediates, rate-limiting step (e.g., hydride transfer). | Kinetic Isotope Effect (KIE) Studies, Isolation of Intermediates, NMR Spectroscopy, X-ray Crystallography, DFT Calculations. |
| Oxygenase Reactions | Formation and reactivity of high-valent Fe(IV)-oxo intermediates, mechanism of oxygen atom transfer (e.g., hydroxylation, halogenation). | Rapid Freeze-Quench Techniques, EPR, Mössbauer Spectroscopy, XAS. |
| Carbene Transfer | Structure of iron-carbene intermediates, involvement of carbene radical species, distinction between Fe(II) and Fe(III) catalyzed pathways. | X-ray Crystallography of intermediates, Control Experiments, DFT Calculations. |
These investigations highlight the complex and multifaceted nature of iron catalysis. While a single, universally applicable mechanism is rare, these studies collectively advance the fundamental understanding required to harness the full potential of iron catalysts in synthetic chemistry.
Applications in Advanced Materials Science Utilizing Iron Ii Chloride Dihydrate
Synthesis of Iron-Based Nanomaterials
The compound is instrumental in the bottom-up synthesis of a variety of iron-based nanomaterials. By carefully controlling reaction parameters, materials with tailored properties can be achieved.
Iron(II) chloride is a common precursor for synthesizing iron nanoparticles with specific morphologies. The size and shape of these nanoparticles can be managed by adjusting synthesis parameters such as temperature, pH, and the concentration of reactants. nih.govresearchgate.net Different synthesis methods, including co-precipitation and thermal decomposition, allow for a high degree of control over the final product's characteristics. mecsj.com For instance, the polyol method can yield well-defined, non-agglomerated iron nanoparticles by controlling the precipitation kinetics. nih.gov One novel approach, the epoxide precipitation route, uses an epoxide as a precipitating agent to produce iron oxide nanoparticles with well-controlled morphology and minimal aggregation. researchgate.net
Iron(II) chloride dihydrate is a key ingredient in the synthesis of iron oxide nanoparticles (IONPs), such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), which are noted for their superparamagnetic properties. researchgate.netmdpi.com These properties are particularly valuable in applications like magnetic resonance imaging (MRI) and targeted drug delivery. The co-precipitation method, which involves the precipitation of Fe²⁺ and Fe³⁺ ions in a basic solution, is a widely used technique for producing IONPs. mecsj.comnih.govmdpi.com The stoichiometry of the iron salts, temperature, and pH are critical factors that influence the size, shape, and magnetic properties of the resulting nanoparticles. nih.govmdpi.com
| Synthesis Method | Key Parameters | Resulting IONP Characteristics |
| Co-precipitation | Fe²⁺/Fe³⁺ ratio, temperature, pH, stirring rate | Small particle size (5-16 nm), can be varied. mecsj.commdpi.com |
| Thermal Decomposition | Temperature, precursor type, reaction time | High-quality, monodisperse nanoparticles with controlled size and shape. mecsj.comnih.gov |
| Hydrothermal Synthesis | Temperature, pressure, aqueous media | Uniform particles with a narrow size distribution. nih.gov |
| Microwave-Assisted | Microwave heating | Rapid reaction rates and high product yields. mdpi.com |
Iron(II) chloride can be used in the synthesis of mesoporous graphite (B72142) encapsulated iron composites. These materials are created by encapsulating iron nanoparticles within layers of graphite. nih.govresearchgate.net This encapsulation provides protection against oxidation and can enhance the material's properties for applications such as electrocatalysis. americanelements.com One method involves a combined approach of high-energy ball milling and low-pressure chemical vapor deposition (LPCVD) to create graphite-encapsulated iron nanoparticles. nih.govitu.edu.tr
Functional Polymer Synthesis via Controlled Radical Polymerization
In the field of polymer chemistry, iron(II) chloride is utilized as a catalyst in controlled/living radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP). researchgate.nettaylorfrancis.com CRP methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. taylorfrancis.comresearchgate.net This level of control is crucial for producing functional polymers for a wide range of applications.
Integration into Electrochromic Devices
Iron(II) chloride is a component in the formulation of electrochromic solutions for use in advanced smart glass and display technologies. researchgate.net In these devices, an electrochromic solution, which may contain a mixture of ammonium (B1175870) metatungstate and iron(II) chloride, acts as a functional layer with reversible redox properties. researchgate.netnih.gov The application of an electrical potential causes a change in the oxidation state of the iron and tungstate (B81510) ions, leading to a reversible change in the material's color and transparency. researchgate.netnih.gov Research has shown that a device using 0.175 mol/L ammonium metatungstate and 0.30 mol/L iron(II) chloride can exhibit a transmittance modulation of over 57% and a response time of less than 10 seconds. nih.govnih.gov
Development of Magnetic Pigments
Iron(II) chloride serves as a precursor in the production of magnetic pigments. wikipedia.org These pigments are often based on iron oxides like hematite (B75146) (α-Fe₂O₃) and maghemite (γ-Fe₂O₃). google.comicm.edu.pl The process can involve the deposition of iron oxide onto a substrate, followed by reduction and oxidation steps to create magnetic phases. google.com The resulting pigments have applications in secure documents, data storage, and coatings with unique visual effects. google.com The synthesis conditions can be adjusted to control the color and magnetic properties of the final pigment. mdpi.com
Environmental Chemistry and Water Treatment Processes Mechanistic Focus
Coagulation and Flocculation Agent for Specific Inorganic Pollutants
Iron(II) chloride is a potent coagulant and flocculant for the removal of specific inorganic pollutants from wastewater. wcs-group.co.uk It is particularly effective in treating industrial effluents that contain hazardous substances such as chromates and sulfates.
Removal of Chromates and Sulfates from Wastewater
The treatment of wastewater laden with chromate (B82759) (CrO₄²⁻) and sulfate (B86663) (SO₄²⁻) presents a significant environmental challenge. Iron(II) chloride is instrumental in a process that involves both the reduction of toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)) and the subsequent precipitation of Cr(III) and sulfate ions. nih.govresearchgate.netscispace.com Research has shown that electrochemical coagulation using iron electrodes, which generates Fe(II) ions in situ, is an effective method for the removal of these pollutants.
One study focused on the simultaneous removal of Cr(VI) and sulfate through the electrochemical generation of Fe²⁺ ions from an iron anode. These Fe²⁺ ions chemically reduce the highly mobile and toxic Cr(VI) to the less soluble and less toxic Cr(III). nih.govresearchgate.net The Fe³⁺ ions generated during this process, along with any remaining Fe²⁺ and the newly formed Cr(III) ions, then precipitate as hydroxides and other complex compounds, which can be effectively removed from the wastewater. kronosecochem.com
The following table presents the optimal conditions and removal efficiencies for chromate and sulfate as determined in a research study on electrochemical wastewater treatment.
| Parameter | Optimal Value | Chromate Removal Efficiency (%) | Sulfate Removal Efficiency (%) |
| Current Density | 50 A/m² | 100 | 88 |
| pH | 7 | 100 | 88 |
| Temperature | 25 °C | 100 | 88 |
| Reaction Time | 60 min | 100 | 88 |
This interactive data table is based on research findings on the electrochemical treatment of wastewater containing chromates and sulfates.
Mechanistic Understanding of Aggregation Processes
The aggregation process initiated by iron(II) chloride is a multi-step mechanism. The process begins with the oxidation of Fe²⁺ ions to Fe³⁺ ions, which then undergo hydrolysis to form various iron hydroxide (B78521) species, such as Fe(OH)₃. These iron hydroxides are the principal coagulating agents. uctm.edu
The key reactions in the removal mechanism are as follows:
Reduction of Chromate: Fe²⁺ ions reduce Cr(VI) to Cr(III). epa.govacs.org 6Fe²⁺ + Cr₂O₇²⁻ + 14H⁺ → 6Fe³⁺ + 2Cr³⁺ + 7H₂O
Precipitation of Chromium: The resulting Cr³⁺ ions precipitate as chromium hydroxide. Cr³⁺ + 3OH⁻ → Cr(OH)₃(s)
Formation of Iron Hydroxides: Fe³⁺ ions hydrolyze to form insoluble iron(III) hydroxide, which acts as a "sweep-floc" to entrap pollutants. uctm.edu Fe³⁺ + 3OH⁻ → Fe(OH)₃(s)
Sulfate Removal: Sulfate ions are removed through co-precipitation with the iron and chromium hydroxides and by forming complexes such as jarosite.
Chemical Mechanisms of Odor Control in Wastewater Treatment
Odor in wastewater is mainly caused by volatile sulfur compounds (VSCs), particularly hydrogen sulfide (B99878) (H₂S). cleanawater.com.au Iron(II) chloride is an effective agent for controlling these odors through a series of chemical reactions that transform the volatile sulfide into a stable, non-volatile solid. odor.netmodernpumpingtoday.com
The primary mechanism for odor control is the precipitation of iron(II) sulfide: usptechnologies.com Fe²⁺ + S²⁻ → FeS(s)
This reaction is highly efficient due to the low solubility of iron(II) sulfide, a black precipitate. This process effectively removes sulfide ions from the solution, thereby preventing the formation and release of hydrogen sulfide gas. cleanawater.com.auusptechnologies.com The effectiveness of this method is dependent on the pH of the wastewater, as the speciation of sulfide is pH-dependent.
In addition to direct precipitation, the introduction of Fe(II) can also indirectly control odors by influencing the microbial communities within the wastewater. By precipitating sulfide, it can reduce the toxicity of sulfide to certain microorganisms that are beneficial to the wastewater treatment process.
Colloidal Stability Studies of Metal Oxide Nanoparticles in the Presence of Fe(II)
The presence of iron(II) ions can have a significant impact on the stability of metal oxide nanoparticles in aqueous environments. This is a crucial factor in both engineered systems, such as water treatment processes, and natural aquatic systems. The interaction between Fe(II) and nanoparticles like titanium dioxide (TiO₂) and zinc oxide (ZnO) has been a subject of scientific investigation.
Research indicates that Fe(II) can adsorb onto the surface of these nanoparticles. acs.org This adsorption can alter the surface charge of the nanoparticles, thereby affecting their colloidal stability. rsc.orgresearchgate.net For instance, the adsorption of positively charged Fe(II) ions can neutralize the negative surface charge of metal oxide nanoparticles, leading to their aggregation and subsequent sedimentation.
The following table summarizes the impact of Fe(II) on the stability of various metal oxide nanoparticles.
| Nanoparticle | Initial Surface Charge | Effect of Fe(II) Adsorption | Consequence |
| Titanium Dioxide (TiO₂) | Negative | Neutralization of surface charge | Increased aggregation and sedimentation |
| Zinc Oxide (ZnO) | Negative | Neutralization of surface charge | Increased aggregation and sedimentation |
This interactive data table illustrates the influence of Fe(II) on the stability of common metal oxide nanoparticles.
The interaction is not solely limited to the neutralization of surface charge. Fe(II) can also engage in redox reactions at the nanoparticle surface, which may lead to the formation of new mineral phases and further influence the fate and transport of the nanoparticles in the environment. For example, the oxidation of adsorbed Fe(II) to Fe(III) can result in the formation of iron(III) hydroxide coatings on the nanoparticles, which can further promote aggregation. acs.orgrsc.org
Theoretical and Computational Chemistry Studies of Iron Ii Chloride Dihydrate
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on iron(II) chloride have primarily focused on the anhydrous form (FeCl₂), providing foundational data on its structural parameters and the stability of its surfaces.
DFT calculations have been employed to determine the optimized geometries and electronic properties of anhydrous iron(II) chloride. Studies have reported calculated lattice constants and heats of formation that are in relatively good agreement with experimental measurements. nih.govkuleuven.beiciq.org For the bulk crystal structure of anhydrous FeCl₂, one DFT study calculated the Fe-Cl bond length to be 2.46 Å in an edge-sharing FeCl₆ octahedral arrangement. researchgate.net
While comprehensive DFT studies specifically on the dihydrate form (FeCl₂·2H₂O) are not extensively documented in the literature, data on the anhydrous form provides a crucial baseline. The dihydrate form is known from experimental data to be a coordination polymer where each iron center is coordinated to four bridging chloride ligands and two mutually trans water ligands. dntb.gov.ua DFT analysis of related hydrated iron species, such as the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, predicts an octahedral coordination, which is consistent with the environments observed in hydrated crystalline forms. nih.gov
The Materials Project, which uses DFT calculations to predict material properties, provides data on various phases of anhydrous FeCl₂. For example, the trigonal phase (mp-571096) is predicted to have a band gap of 0.623 eV, although it is noted that DFT tends to underestimate bandgaps. nih.gov
Table 1: Comparison of DFT-Calculated and Experimental Data for Anhydrous Iron(II) Chloride
| Parameter | DFT Calculated Value | Experimental Value/Reference | Source |
|---|---|---|---|
| Fe-Cl Bond Length | 2.46 Å | - | researchgate.net |
| Band Gap | 0.623 eV | - | nih.gov |
| Formation Energy | -0.698 eV/atom | - | nih.gov |
A significant application of DFT in the study of iron(II) chloride has been the use of ab initio atomistic thermodynamics to assess the stability of its surfaces. nih.govkuleuven.bemdpi.com This approach combines DFT-calculated energies with thermodynamic principles to predict the most stable surface configurations under varying temperatures and pressures. nih.gov
A comprehensive investigation of 15 different surfaces of anhydrous FeCl₂ and FeCl₃ along low-index orientations revealed that for FeCl₂, the (100-Cl) surface, which is terminated by chlorine atoms, is the most thermodynamically stable configuration under all experimentally relevant conditions. nih.govkuleuven.be The study also noted that iron-terminated surfaces were generally found to be unstable, often reconstructing during geometry optimization to become chlorine-terminated. nih.gov These computational findings are critical for understanding surface-related phenomena such as catalysis, corrosion, and gas-phase interactions.
While iron(II) chloride is known to catalyze various organic reactions, detailed DFT studies elucidating the reaction mechanisms specifically involving FeCl₂ are limited. However, computational studies on closely related iron(II) complexes provide significant insight into the plausible catalytic cycles. These studies often reveal complex mechanisms involving multiple oxidation states of iron.
For instance, DFT calculations on the cross-coupling reaction catalyzed by an iron-phosphine complex showed a mechanism involving a Fe(I)/Fe(II)/Fe(III) catalytic cycle. semanticscholar.org In this cycle, an iron(II) precatalyst is converted to a more active iron(I) species which then participates in the key bond-forming steps. semanticscholar.org Other DFT studies on iron-catalyzed reactions have explored C-H activation, carbonylation, and cycloadditions, often involving intermediates that are difficult to detect experimentally. nih.gov A proposed mechanism for FeCl₂-catalyzed oxidative dehydrogenative C-O bond formation suggests a pathway involving iron-catalyzed cleavage of N-O bonds. nih.gov Although not a direct DFT study of FeCl₂, these computational investigations of analogous systems underscore the importance of multi-redox pathways in iron catalysis and suggest avenues for future mechanistic studies on simpler catalysts like iron(II) chloride. nih.govsemanticscholar.org
Molecular Dynamics Simulations of Aqueous Solutions
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For iron(II) chloride, MD simulations have been instrumental in characterizing the structure and dynamics of its aqueous solutions. These simulations provide a detailed picture of the hydration shells surrounding the Fe²⁺ and Cl⁻ ions.
Ab initio molecular dynamics (AIMD), which uses DFT to calculate forces, has been applied to simulate FeCl₂ in water. One such study of a 1.7 mol·l⁻¹ solution showed that the Fe²⁺ ion is coordinated by six water molecules in its first hydration shell, forming a stable hexaaqua iron(II) complex, [Fe(H₂O)₆]²⁺. The calculated average Fe-O distance for these coordinating water molecules was found to be 2.134 Å, which agrees well with neutron diffraction data.
Other MD simulations and experimental analyses confirm that the first hydration shell of Fe²⁺ is a regular octahedron with a Fe-O distance of approximately 2.10 Å. nih.gov As the concentration of FeCl₂ increases or the temperature rises, chloride ions begin to replace water molecules in the first coordination sphere. nih.gov At low concentrations and temperatures, the dominant species is [FeCl(H₂O)₅]⁺, where one chloride ion is bonded to the iron center at a distance of about 2.33 Å, and five water molecules are bonded at a distance of 2.095 Å. nih.gov At higher concentrations or temperatures, a neutral species, Fe[Cl₂(H₂O)₄]⁰, becomes more prevalent. nih.gov
Table 2: Structural Data from Molecular Dynamics Simulations of Aqueous FeCl₂ Solutions
| Ionic Species | Parameter | Calculated/Observed Value | Source |
|---|---|---|---|
| [Fe(H₂O)₆]²⁺ | Fe-O Distance | 2.10 - 2.134 Å | nih.gov |
| [Fe(H₂O)₆]²⁺ | Coordination Number (Water) | 6 | |
| [FeCl(H₂O)₅]⁺ | Fe-O Distance | 2.095 (±0.005) Å | nih.gov |
| [FeCl(H₂O)₅]⁺ | Fe-Cl Distance | 2.33 (±0.02) Å | nih.gov |
Chemical Graph Theory and Topological Indices for Crystalline Structures
Chemical Graph Theory is a branch of mathematical chemistry that uses graph theory to model chemical phenomena. A molecule or crystal structure is represented as a graph where atoms are vertices and chemical bonds are edges. semanticscholar.org From this graph, numerical descriptors called topological indices can be calculated to characterize the structure's complexity and connectivity. semanticscholar.org
For the crystalline structure of iron(II) chloride, various degree-based topological indices have been computed. These indices correlate the structural features of the compound with its physicochemical properties. A recent study systematically calculated several such indices for the FeCl₂ crystal lattice. semanticscholar.org
The Randić index , one of the most well-known topological indices, is based on the degrees of adjacent vertices in the molecular graph. The Atom-Bond Connectivity (ABC) index is another descriptor that has been shown to correlate well with the stability of molecules. The formulas for these indices depend on the vertex degrees (number of bonds) of the atoms in the crystal structure. semanticscholar.org
For the iron(II) chloride crystal structure, these indices were calculated based on its edge partition, which classifies bonds according to the degrees of the atoms they connect. semanticscholar.org The calculated value for the ABC index for a structure of n unit cells was given by the formula: ABC(FeCl₂) = 56.2033n + 37.3777 semanticscholar.org
These theoretical calculations provide a quantitative measure of the complexity of the iron(II) chloride crystal lattice and can be used in quantitative structure-property relationship (QSPR) studies. semanticscholar.org
Despite a comprehensive search for theoretical and computational studies, information regarding the Shannon entropy computations for the structural complexity of Iron(II) Chloride Dihydrate (FeCl₂·2H₂O) is not available in the provided search results.
While there is research on the application of Shannon entropy and graph theory to determine the structural complexity of anhydrous Iron(II) Chloride (FeCl₂), these findings cannot be directly extrapolated to the dihydrate form due to the significant structural and chemical differences arising from the inclusion of water molecules in the crystal lattice.
The user's request for an article focusing solely on this compound, with strict adherence to a specific outline concerning its Shannon entropy, cannot be fulfilled with the currently available information. To provide an accurate and scientifically sound article, specific computational studies on the dihydrate compound are necessary.
Advanced Spectroscopic and Analytical Characterization Techniques for Iron Ii Chloride Dihydrate and Its Derivatives
X-ray Diffraction (XRD)
X-ray diffraction is a foundational technique for the structural analysis of crystalline solids. It provides detailed information on atomic arrangement, unit cell dimensions, and phase purity.
Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive method that yields precise information about the internal lattice of a crystal, including bond lengths, bond angles, and the complete three-dimensional arrangement of atoms. americanelements.com The interaction of monochromatic X-rays with a single crystal produces a unique diffraction pattern, which is dependent on the crystal's internal structure. americanelements.com Analysis of this pattern allows for the complete determination of the crystal structure.
For iron(II) chloride dihydrate, FeCl₂(H₂O)₂, single-crystal studies have revealed a polymeric structure. In this arrangement, each iron(II) center is octahedrally coordinated. The coordination sphere is composed of four chloride ions that act as bridging ligands, connecting to adjacent iron centers. The remaining two positions in the octahedron are occupied by water molecules, which are situated in a trans configuration relative to each other. wikipedia.org This coordination leads to the formation of a one-dimensional polymer chain.
| Parameter | Description |
|---|---|
| Crystal System | Monoclinic |
| Coordination Geometry of Fe(II) | Octahedral |
| Coordinating Ligands | 4 Chloride (Cl⁻) ions, 2 Water (H₂O) molecules |
| Structure Type | Coordination Polymer |
| Ligand Arrangement | Four bridging chloride ions in the equatorial plane and two mutually trans aqua ligands in the axial positions. wikipedia.org |
Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases in a bulk sample. nih.gov By comparing the diffraction pattern of an unknown material to a database of known patterns, the constituent phases can be identified. nih.govwikipedia.org This method is crucial for confirming the synthesis of the desired hydrate (B1144303) of iron(II) chloride (e.g., dihydrate vs. tetrahydrate) and for assessing its purity.
PXRD is particularly valuable in the study of mixed-metal systems, where iron(II) is partially substituted by other divalent metals such as manganese(II), cobalt(II), or nickel(II). In systems formulated as MₓFe₁₋ₓCl₂·yH₂O, PXRD can be used to determine the crystal structure of the resulting solid solution and to identify the formation of new phases. wikipedia.orgmaterialsproject.orgmdpi.com For instance, studies on mixed M(II)-Fe(II) chloride systems have utilized PXRD to characterize the phases formed and to understand how the incorporation of different metal ions affects the lattice parameters. wikipedia.orgmaterialsproject.org
Mössbauer Spectroscopy
Mössbauer spectroscopy, specifically utilizing the ⁵⁷Fe isotope, is a highly sensitive technique for probing the local environment of iron nuclei. It provides precise information on the oxidation state, spin state, and site symmetry of the iron atoms within a material. materialsproject.orgnih.gov
⁵⁷Fe Mössbauer spectroscopy measures the resonant absorption of gamma rays by ⁵⁷Fe nuclei. The resulting spectrum provides key parameters, namely the isomer shift (δ) and the quadrupole splitting (ΔE₋). nih.gov
Isomer Shift (δ): This parameter is sensitive to the electron density at the nucleus and is therefore highly indicative of the oxidation state of the iron atom. For high-spin iron(II) compounds like this compound, the isomer shift is typically large and positive (relative to α-Fe), confirming the +2 oxidation state. nih.govillinois.edu
Quadrupole Splitting (ΔE₋): This parameter arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. A non-zero quadrupole splitting indicates a non-cubic symmetry of the electron charge distribution and the surrounding ligands. For the high-spin Fe(II) ion (a d⁶ system) in a distorted octahedral environment, a significant quadrupole splitting is expected and observed. wikipedia.org The magnitude of this splitting provides information about the symmetry of the local environment.
| Parameter | Typical Range (mm/s) | Information Provided |
|---|---|---|
| Isomer Shift (δ) | +0.9 to +1.4 (vs. α-Fe at RT) | Confirms Fe(II) oxidation state. materialsproject.org |
| Quadrupole Splitting (ΔE₋) | 1.5 to 3.5 | Indicates a distorted, non-cubic local environment around the Fe(II) center. wikipedia.org |
In many high-spin iron(II) compounds, the quadrupole splitting exhibits a strong dependence on temperature. This temperature dependence arises from the thermal population of closely spaced electronic energy levels derived from the d-orbitals of the Fe(II) ion. As the temperature changes, the relative populations of these levels are altered according to the Boltzmann distribution, which in turn changes the electric field gradient at the nucleus.
By measuring the Mössbauer spectrum at various temperatures and fitting the quadrupole splitting data to theoretical models, it is possible to determine the energy separation between the ground and excited electronic states (crystal-field splittings). This analysis provides valuable insight into the electronic structure of the Fe(II) center. For example, in studies of mixed manganese-iron chloride hydrates, the temperature dependence of the quadrupole splitting was successfully used to derive these crystal-field parameters. wikipedia.orgmaterialsproject.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (especially for Deuterated Analogues)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. However, its application to this compound is complicated by the paramagnetic nature of the high-spin Fe(II) center. wikipedia.orgmaterialsproject.org The unpaired electrons of the paramagnetic ion lead to very short nuclear relaxation times and large hyperfine shifts, which cause significant broadening of the NMR signals, often rendering them undetectable with standard techniques.
To overcome these challenges, specialized NMR techniques are required. One promising approach is the use of isotopically labeled analogues, particularly deuterated samples. Solid-state deuterium (B1214612) (²H) NMR spectroscopy can be performed on samples where the hydrogen atoms of the water ligands have been replaced by deuterium (FeCl₂(D₂O)₂). Because deuterium is a quadrupolar nucleus, its NMR spectrum is sensitive to the orientation and dynamics of the C-D (or in this case, O-D) bond vector.
Although the natural abundance of deuterium is low (0.016%), requiring isotopic enrichment, solid-state ²H NMR spectra can provide valuable information. For deuterated this compound, this technique could be used to probe the dynamics of the coordinated water molecules, such as librational motions or rotations, and to study their orientation within the crystal lattice. This approach allows for the characterization of the hydrate's local structure and dynamics, information that is often difficult to obtain by other means due to the challenges of paramagnetism. wikipedia.org
Mass Spectrometry (MS) for Tracing Reactions
Mass spectrometry serves as a powerful tool for monitoring chemical reactions involving iron chlorides and identifying the resultant products. While direct analysis of the non-volatile this compound by conventional mass spectrometry is not standard, techniques like electrospray ionization mass spectrometry (ESI-MS) are invaluable for studying the behavior of iron chlorides in solution.
For instance, ESI-MS has been effectively used to monitor the hydrolysis reactions of iron chlorides in aqueous solutions. This technique provides detailed information on the composition of various mononuclear and polynuclear iron-oxohydroxo-chloride complexes that form. By analyzing the cationic and anionic mass spectra, researchers can observe oxidation and reduction reactions of iron, as well as the competition between hydroxide (B78521) and chloride ions within the iron core. This is particularly useful for understanding the speciation of iron chlorides in environmental or industrial aqueous systems.
Furthermore, mass spectrometry can be employed to identify volatile species produced during high-temperature reactions. In studies of the reaction of iron with hydrogen chloride and oxygen mixtures at elevated temperatures, an atmospheric pressure sampling mass spectrometer can identify the volatile products, which may include various iron chloride species. This information is critical for understanding corrosion mechanisms and other high-temperature industrial processes where iron(II) chloride can be an intermediate or final product.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Speciation
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions and speciation of iron(II) chloride in solution. The absorption of UV and visible light by an iron(II) chloride solution corresponds to the excitation of electrons in the d-orbitals of the iron(II) ion. The characteristics of the UV-Vis absorption spectrum are highly sensitive to the coordination environment of the iron atom.
In aqueous solutions, the iron(II) ion typically exists as the hexaaqua complex, [Fe(H₂O)₆]²⁺, which has a pale green color. The introduction of chloride ions leads to the stepwise formation of various chloro-aqua complexes, such as [FeCl(H₂O)₅]⁺ and [FeCl₂(H₂O)₄]. Each of these species has a distinct UV-Vis absorption spectrum. As the concentration of chloride ions increases, the absorption bands shift, and their intensities change, reflecting the changes in the coordination sphere of the iron(II) ion. researchgate.netmdpi.com
Studies have shown that with increasing temperature and chloride concentration, there is a gradual transformation from octahedral to tetrahedral coordination for Fe(II)-chloride complexes. researchgate.net This change in geometry is accompanied by significant changes in the UV-Vis spectrum, as the selection rules for electronic transitions are different for octahedral and tetrahedral complexes. By analyzing the spectral data, stability constants for the various Fe(II)-chloride complexes can be determined.
Table 1: UV-Vis Absorption Data for Iron Chloride Complexes
| Species | Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Reference |
|---|---|---|---|
| [FeCl(H₂O)₅]⁺ | ~275 | Varies with conditions | acs.org |
| [FeCl₂(H₂O)₄] | ~315 | Varies with conditions | acs.org |
| [FeCl₃(H₂O)₃]⁰ | ~360 | Varies with conditions | acs.org |
Note: The exact peak positions and molar absorptivities can vary depending on the specific conditions such as solvent, temperature, and ionic strength.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. These techniques provide insights into the molecular structure, bonding, and the presence of water of hydration.
In the infrared spectrum of this compound, characteristic absorption bands associated with the water molecules are prominent. The O-H stretching vibrations typically appear as a broad band in the region of 3000-3600 cm⁻¹, while the H-O-H bending vibration is observed around 1600 cm⁻¹. The presence and nature of these bands confirm the hydrated state of the compound.
Raman spectroscopy is particularly useful for studying the low-frequency vibrations, including the Fe-Cl and Fe-O bonds. For anhydrous iron(II) chloride, Raman peaks associated with the Fe-Cl lattice vibrations are observed at low wavenumbers. mdpi.com In the case of hydrated forms like this compound, additional peaks corresponding to the vibrations of the coordinated water molecules and the Fe-O bonds are present.
Table 2: Characteristic Raman Peaks for Iron Chlorides
| Compound | Raman Peak (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Anhydrous FeCl₂ | 150, 190, 238 | Octahedral distortion modes | mdpi.com |
| FeCl₂·4H₂O | <500 | Lattice vibration of Fe-O | usu.edu |
| FeCl₂·4H₂O | ~1600 | Water bending vibration | usu.edu |
The positions and intensities of these vibrational bands can be influenced by factors such as the degree of hydration and the crystalline structure. Therefore, IR and Raman spectroscopy are valuable tools for distinguishing between different hydrated forms of iron(II) chloride and for studying their structural properties.
X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS) for Elemental and Surface Composition
X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS) are powerful surface-sensitive techniques for determining the elemental composition and chemical states of this compound.
XPS provides quantitative information about the elements present on the surface of a material and their oxidation states. For iron(II) chloride, the Fe 2p spectrum is of particular interest. The binding energy of the Fe 2p₃/₂ peak for FeCl₂ is approximately 710.4 eV. chemistryworld.com The spectrum of high-spin Fe(II) compounds, such as iron(II) chloride, often exhibits complex multiplet splitting and satellite features, which can be used to distinguish it from other oxidation states of iron. chemistryworld.com The Cl 2p and O 1s spectra can also be analyzed to provide further information about the chloride and hydrated water components.
Energy Dispersive X-ray Spectroscopy (EDS), often coupled with scanning electron microscopy (SEM), provides a rapid elemental analysis of a sample. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present. The energy of these X-rays is unique to each element, allowing for their identification. EDS can be used to determine the atomic ratio of iron to chlorine in a sample of iron(II) chloride, confirming its stoichiometry. For example, in the analysis of as-deposited iron(II) chloride films, SEM-EDS has been used to yield an average Fe:Cl atomic ratio, confirming the composition of the film. mdpi.com
Table 3: XPS Binding Energy Data for Iron(II) Chloride
| Element | Core Level | Binding Energy (eV) | Reference |
|---|---|---|---|
| Fe | 2p₃/₂ | 710.4 | chemistryworld.com |
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface. It is a valuable tool for characterizing the surface morphology of this compound, particularly in the form of thin films or crystalline materials.
AFM operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored to create a topographical map of the surface. AFM can be performed in various modes, including contact mode and tapping mode, and can be conducted in air, liquid, or vacuum. astm.org
In the context of this compound, AFM can be used to visualize the crystal habit, surface roughness, and the presence of any defects or grain boundaries. For instance, studies on thin films of iron-manganese, a related system, have utilized AFM to investigate the grain size and surface features. usu.edu Such information is crucial for understanding the material's properties and its suitability for various applications, such as in catalysis or as a precursor for other materials. The ability of AFM to provide nanoscale resolution allows for a detailed understanding of the surface structure that can influence the chemical reactivity and physical properties of this compound.
Electrochemical Characterization Techniques (e.g., Electrochemical Impedance Spectroscopy)
Electrochemical techniques are essential for characterizing the redox behavior and interfacial properties of this compound in solution. Electrochemical Impedance Spectroscopy (EIS) is a particularly powerful method for investigating the electrochemical processes occurring at an electrode-electrolyte interface.
EIS involves applying a small amplitude AC potential or current signal to an electrochemical cell over a wide range of frequencies and measuring the impedance response. The resulting data, often presented as a Nyquist plot, can be modeled with an equivalent electrical circuit to extract valuable information about the system, such as the solution resistance, charge transfer resistance, and double-layer capacitance. nih.gov
For iron(II) chloride solutions, EIS can be used to study the kinetics of the Fe²⁺/Fe³⁺ redox couple at an electrode surface. The charge transfer resistance, obtained from the EIS data, is inversely proportional to the rate of the electron transfer reaction. This information is critical for applications such as batteries and electrochemical sensors. Furthermore, EIS is a valuable tool for studying corrosion processes where iron(II) chloride can be a corrosion product. By monitoring the changes in the impedance spectrum over time, the corrosion rate and the effectiveness of corrosion inhibitors can be evaluated.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Iron(II) chloride |
| Iron(III) chloride |
| Iron-oxohydroxo-chloride complexes |
| Hydrogen chloride |
| [Fe(H₂O)₆]²⁺ |
| [FeCl(H₂O)₅]⁺ |
| [FeCl₂(H₂O)₄] |
Interfacial Chemical Phenomena of Iron Ii Chloride Dihydrate Systems
Studies at Air-Aqueous Interfaces
The behavior of aqueous solutions of iron(II) chloride dihydrate at the air-water interface is influenced by the properties of the constituent ions. In neutral solutions, iron compounds undergo speciation, forming various complexes. osu.edu The study of iron(III) chloride solutions at the air-aqueous interface has been noted as challenging due to high complex speciation and inherent acidity. osu.edu
Research into the air-aqueous interface of electrolyte solutions has revealed that certain ions have a propensity for this boundary. While extensive studies have been conducted on simpler electrolyte solutions, understanding the interfacial interactions of iron chloride solutions is crucial for applications such as iron redox flow batteries. osu.edu The appearance of iron compounds is often colored due to the ligand-to-metal charge transfer process between iron and the bonded ligands. osu.edu
Adsorption and Reactivity at Mineral Surfaces
The adsorption and subsequent reactivity of iron(II) from aqueous solutions on mineral surfaces are fundamental processes in geochemistry and environmental science. When this compound is dissolved in water, the resulting aqueous Fe(II) ions can interact with various mineral phases.
Studies on the adsorption of Fe(II) onto non-stick coal from abandoned mine water have shown that the process is pH-dependent, with adsorption increasing as the pH rises. This is attributed to the competition between H+ and Fe(II) for adsorption sites at lower pH levels. mdpi.com The adsorption capacity and removal rate are also influenced by the solid-liquid ratio and contact time. mdpi.com
The interaction of aqueous Fe(II) with iron-bearing clay minerals, such as nontronite, has been investigated using density functional theory (DFT) calculations. These studies suggest that the adsorption of Fe(II) is most energetically favorable at ferrinol FeO(H) sites on the mineral edges and is coupled to proton transfer. researchgate.net This adsorption is a prerequisite for interfacial electron transfer between aqueous Fe(II) and structural Fe(III) in the clay mineral. researchgate.net The pH of the system plays a significant role, with Fe(II) adsorption occurring mainly in the interlayer region via cation exchange at pH < 7.5 and on the edge sites via surface complexation at pH > 7.5 in minerals like montmorillonite. researchgate.net
The table below summarizes findings on the factors affecting Fe(II) adsorption on different surfaces.
| Adsorbent | Fe(II) Source | Key Findings | pH Dependence |
| Non-stick Coal | Mine Water | Adsorption capacity and removal rate are influenced by the solid-liquid ratio and contact time. | Adsorption increases with increasing pH due to competition with H+. |
| Nontronite (Clay) | Aqueous Fe(II) | Adsorption is most favorable at ferrinol sites on mineral edges and is linked to proton transfer. | Adsorption is pH-dependent, affecting surface complexation at edge versus basal facets. |
| Montmorillonite (Clay) | Aqueous Fe(II) | Adsorption occurs in the interlayer at pH < 7.5 and at edge sites at pH > 7.5. | The dominant adsorption mechanism is pH-dependent. |
Surface Complexation and Speciation
Once adsorbed, the speciation of iron(II) at the mineral-water interface is a complex phenomenon that can involve the formation of various surface complexes and potentially new mineral phases.
In aqueous solutions, ferrous chloride exists as a variety of chloro-aqua complexes. At low concentrations and temperatures, the dominant species is [FeCl(H₂O)₅]⁺. As the concentration and/or temperature increases, this can transform into the neutral species [FeCl₂(H₂O)₄]⁰. nih.gov This change in speciation can significantly affect the behavior of iron(II) at interfaces. The coordination of the Fe²⁺ ion in these solutions is typically octahedral. nih.gov
The table below details the structural parameters of Fe(II) chloro-aqua complexes in aqueous solutions as determined by in situ X-ray absorption studies. nih.gov
| Parameter | 1 molL⁻¹ FeCl₂ (aq) at RT | 4 molL⁻¹ FeCl₂ (aq) at RT |
| First Coordination Shell | ||
| Fe-Cl distance (Å) | 2.33 (±0.02) | 2.39 (±0.02) |
| Number of Cl neighbors | 1.0 (±0.2) | 1.7 (±0.2) |
| Fe-O distance (Å) | 2.095 (±0.005) | 2.10 (±0.01) |
| Number of O neighbors | 5.0 (±0.5) | 4.3 (±0.5) |
| Predominant Species | [FeCl(H₂O)₅]⁺ | [FeCl₂(H₂O)₄]⁰ |
The interaction of Fe(II) with pesticide-contaminated mineral suspensions has demonstrated that mineral surfaces can catalyze the reduction of organic compounds. The rate of these reactions is often first-order with respect to the total adsorbed Fe(II) concentration. geologyscience.ru The speciation of adsorbed Fe(II) is crucial in determining its reactivity. geologyscience.ru For instance, in the presence of minerals, the reduction rates of oxime carbamate (B1207046) pesticides are significantly faster than in homogeneous solutions. geologyscience.ru
Mechanistic Studies in Corrosion Science Chemical Degradation Pathways
Formation of Green Rust in Iron Corrosion Processes
The corrosion of iron in chloride-containing environments is a complex electrochemical process that can lead to the formation of various intermediate compounds, one of which is green rust. When iron metal is exposed to these conditions, ferrous ions (Fe²⁺) are produced at the anodic sites on the metal's surface. In the presence of chloride ions, these ferrous ions can lead to the formation of iron(II) chloride. The subsequent hydrolysis of these Fe²⁺ ions is a critical step that can initiate a series of reactions, including the formation of Green Rust 1 cardiff.ac.uk.
Green rusts are a class of layered double hydroxides containing both ferrous (Fe²⁺) and ferric (Fe³⁺) ions, with other anions such as chloride, carbonate, or sulfate (B86663) ions situated between the layers. The formation of green rust is particularly significant in suboxic environments where oxygen availability is limited. Laboratory experiments have demonstrated that green rust can form readily in solutions analogous to early seawater and is considered a critical precursor in various geochemical and soil-forming processes researchgate.net. The structure of green rust one, specifically in aqueous corrosion of iron in the presence of chloride ions, has been a subject of detailed study cardiff.ac.uk. Its formation represents an intermediate stage in the oxidation pathway of iron, eventually transforming into more stable iron oxides and oxyhydroxides like magnetite or goethite.
Role of Chloride Ions in Accelerating Iron Degradation
Chloride ions (Cl⁻) are known to be particularly aggressive agents in promoting the corrosion of iron and steel. Their role is multifaceted, contributing to the acceleration of degradation through several mechanisms. Negatively charged chloride ions are drawn towards the corroding iron surface where positively charged ferrous ions (Fe²⁺) are being formed cardiff.ac.uk. This migration leads to the formation of iron(II) chloride (FeCl₂) near the metal-corrosion interface cardiff.ac.uk.
The key roles of chloride ions in this process include:
Electrolyte Function: Chloride ions increase the conductivity of the aqueous solution on the metal surface, facilitating the flow of ionic current in the electrochemical corrosion cell.
Charge Balance: They act as counter-ions, balancing the positive charge of the Fe²⁺ ions produced during the oxidation of iron, thereby promoting further dissolution of the metal cardiff.ac.ukcardiff.ac.uk.
Acidification: The iron(II) chloride solution formed at the surface is acidic due to the hydrolysis of Fe²⁺ ions (Fe²⁺ + 2H₂O ⇌ Fe(OH)₂ + 2H⁺) cardiff.ac.uk. This localized drop in pH further accelerates the corrosion process.
Hygroscopic Nature: Chloride-containing corrosion products can attract and retain water from the atmosphere, allowing electrochemical reactions to continue even in environments with low relative humidity cardiff.ac.ukscispace.com.
The presence of chloride leads to the formation of porous and poorly attached oxide layers, which offer little protection against continuous attack and allow for the re-chlorination of the metal surface researchgate.net. This cycle of chloride concentration and reaction at the metal surface is a primary reason for the aggressive nature of chloride-induced corrosion.
Influence of Hydration State on Corrosion (e.g., FeCl₂·2H₂O vs. FeCl₂·4H₂O)
The hydration state of iron(II) chloride significantly influences its role in the corrosion process. The two common hydrates are iron(II) chloride dihydrate (FeCl₂·2H₂O) and iron(II) chloride tetrahydrate (FeCl₂·4H₂O). Research has shown that the presence of these different hydrates, which is dependent on the ambient relative humidity (RH), dictates the propensity for corrosion.
Crucially, studies have demonstrated that iron corrodes in the presence of ferrous chloride tetrahydrate but not in the presence of the dihydrate form cardiff.ac.uk. The tetrahydrate is particularly aggressive, capable of causing corrosion even at very low humidity levels cardiff.ac.uk. Experiments have been designed to investigate the conditions under which each hydrate (B1144303) promotes corrosion. For instance, tests have examined whether crystalline FeCl₂·4H₂O causes corrosion above its transition threshold relative humidity and whether FeCl₂·2H₂O causes corrosion within its own RH stability field cardiff.ac.uk.
The deliquescence of these salts—the process of dissolving and becoming liquid by attracting and absorbing moisture from the air—is a key factor. For example, accelerated corrosion tests are often conducted at high humidity levels (e.g., 75% RH) to ensure that FeCl₂·4H₂O becomes liquid through deliquescence, thereby promoting the most aggressive forms of corrosion scispace.com. Corrosion has been observed at relative humidities as low as 22% in the presence of ferrous chloride, highlighting the potent effect of these hygroscopic salts cardiff.ac.uk.
| Compound | Chemical Formula | Observed Corrosive Activity | Governing Factor |
|---|---|---|---|
| This compound | FeCl₂·2H₂O | Does not directly cause corrosion cardiff.ac.uk | Stable at lower relative humidity. |
| Iron(II) chloride tetrahydrate | FeCl₂·4H₂O | Actively causes corrosion, even at low RH cardiff.ac.ukcardiff.ac.uk | Stable at higher relative humidity; deliquescence promotes electrochemical reactions scispace.com. |
Thermochemical Cycles and Energy Conversion Research
Exploration in Thermochemical Energy Storage Systems
Iron(II) chloride dihydrate is a component of broader research into thermochemical energy storage (TCES) systems. TCES is a promising technology for long-duration energy storage, which is crucial for integrating intermittent renewable energy sources like solar and wind power. sandia.gov These systems utilize reversible chemical reactions to store and release thermal energy, offering potentially higher energy densities than sensible or latent heat storage methods. sandia.govresearchgate.net The fundamental principle involves an endothermic reaction to store heat and an exothermic reaction to release it. youtube.com
Salt hydrates, including various chlorides, are a significant area of investigation for TCES, particularly for low- to medium-temperature applications such as building space heating. ecn.nlosti.govresearchgate.netnrel.gov Research has explored materials like magnesium chloride hexahydrate (MgCl₂·6H₂O) and calcium chloride dihydrate (CaCl₂·2H₂O) for their potential in seasonal heat storage. ecn.nl The iron-chlorine (Fe-Cl) system, which involves iron chlorides, is noted for its potential in long-term, high-capacity energy storage. rsc.org The primary appeal of the Fe-Cl family of cycles lies in the use of common and relatively inexpensive chemicals. conicet.gov.ar These thermochemical methods are gaining attention due to their potential for low environmental impact and cost-effectiveness, as they can be driven by clean or waste energy sources. rsc.org
The process in a TCES system involves charging and discharging cycles. For salt hydrates, the charging phase involves dehydration, where heat is applied to separate water from the salt. This energy can then be stored indefinitely as long as the components are kept separate. The discharging phase is the reverse process of hydration, where the salt reacts with water vapor, releasing the stored heat. osti.govnrel.gov
Table 1: Comparison of Thermal Energy Storage Technologies
| Technology | Storage Medium | Principle | Key Attributes |
|---|---|---|---|
| Sensible Heat Storage | Molten salts, concrete, rocks | Storing heat by changing the temperature of a material. | Mature technology, lower energy density. |
| Latent Heat Storage | Phase-change materials (PCMs) | Storing heat in the latent heat of a phase transition (e.g., solid to liquid). | Higher energy density than sensible heat, nearly isothermal operation. |
| Thermochemical Energy Storage (TCES) | Reversible chemical reactants (e.g., salt hydrates) | Storing heat in chemical bonds via a reversible reaction. | High energy density, potential for long-term storage with minimal heat loss. sandia.govresearchgate.net |
Efficiency and Reaction Pathways in Fe-Cl Thermochemical Cycles
The Iron-Chlorine (Fe-Cl) thermochemical cycle is a series of chemical reactions used for purposes such as hydrogen production from water, which is a method of converting thermal energy into chemical energy. atomfair.comresearchgate.net The efficiency and viability of these cycles are subjects of ongoing research. The cycle leverages the different oxidation states of iron and its reactions with chlorine compounds. atomfair.com
Hydrolysis: 3FeCl₂ + 4H₂O → Fe₃O₄ + 6HCl + H₂
Chlorination: Fe₃O₄ + 8HCl → FeCl₂ + 2FeCl₃ + 4H₂O
Decomposition: 2FeCl₃ → 2FeCl₂ + Cl₂
Reverse Deacon Reaction: Cl₂ + H₂O → 2HCl + ½O₂
The efficiency of the Fe-Cl cycle is a critical factor for its practical application. Studies have reported varying energy and exergy efficiencies. For instance, one analysis showed the iron-chlorine cycle to have energy and exergy efficiencies of 48.8% and 49.6%, respectively. researchgate.net Another evaluation suggested that the limiting energy efficiency for the Mark-15 Fe-Cl cycle could be around 24%. conicet.gov.ar It has been proposed that the theoretical efficiency could be increased to as high as 37% by optimizing reaction temperatures, for example, by lowering the temperature of two key reactions to 923 K to avoid the phase change of FeCl₂. conicet.gov.arresearchgate.net
Key challenges that impact the cycle's efficiency include slow reaction kinetics, particularly in the thermal decomposition of iron(III) chloride (FeCl₃) and the hydrolysis of iron(II) chloride (FeCl₂). atomfair.comeolss.net The corrosive nature of chlorine and hydrogen chloride at the high temperatures required also presents significant material challenges. atomfair.com
Research has focused on optimizing operating conditions to improve yields and efficiency. For example, thermodynamic calculations have shown that hydrogen production in the Mark-15 cycle is favored by using a lower-than-stoichiometric amount of water and reaction temperatures above 923 K. conicet.gov.ar
Table 2: Influence of H₂O:FeCl₂ Molar Ratio on Equilibrium Species at 1 atm
| Temperature (K) | Molar Ratio (H₂O:FeCl₂) | H₂ (moles) | HCl (moles) | Cl₂ (moles) |
|---|---|---|---|---|
| 923 | 1:1 | 0.20 | 0.40 | 0.00 |
| 1023 | 1:1 | 0.23 | 0.46 | 0.00 |
| 1123 | 1:1 | 0.25 | 0.50 | 0.00 |
| 923 | 4:2 | 0.16 | 0.32 | 0.00 |
| 1023 | 4:2 | 0.19 | 0.38 | 0.00 |
| 1123 | 4:2 | 0.22 | 0.44 | 0.00 |
Data derived from thermodynamic calculations for the Mark-15 Fe-Cl cycle. conicet.gov.ar
Integration with Sustainable Energy Technologies
A significant advantage of Fe-Cl thermochemical cycles is their potential for integration with sustainable and carbon-free energy sources. rsc.org The high temperatures required to drive the endothermic reactions of the cycle can be supplied by sources such as concentrated solar thermal power or high-temperature nuclear reactors. atomfair.comeolss.net This allows for the production of chemical energy carriers like hydrogen without relying on fossil fuels. rsc.org
Furthermore, the iron chloride electrochemical cycle, a related process, is being explored for grid-scale energy storage. rsc.org In this approach, electrical energy from renewable sources is used to electrolyze an iron(II) chloride solution, storing energy in the form of metallic iron. This energy can be released on demand by reacting the iron with an acid to produce hydrogen. rsc.org This makes the cycle suitable for long-term, high-capacity energy storage to support grid stability in the face of fluctuating renewable energy generation. rsc.org The process is considered highly sustainable as it can be integrated into a closed-loop system where the chemicals are continuously recycled. rsc.orgatomfair.com
Future Research Directions and Emerging Paradigms for Iron Ii Chloride Dihydrate
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of iron(II) chloride often involves the reaction of iron with hydrochloric acid. While effective, future research is increasingly focused on developing more sustainable and novel synthetic methodologies that prioritize environmental benignity and resource efficiency.
A significant area of development lies in the utilization of industrial waste streams as iron sources. For instance, spent pickle liquor from steel processing, which is rich in iron chlorides, presents a valuable feedstock. Research is ongoing to refine the purification and crystallization processes to selectively isolate high-purity iron(II) chloride dihydrate from these complex mixtures. This approach not only mitigates industrial waste but also offers a circular economy model for iron chloride production.
Furthermore, mechanochemistry is emerging as a promising green synthetic route. This solvent-free or low-solvent technique involves the use of mechanical force to induce chemical reactions, thereby reducing energy consumption and waste generation. The development of mechanochemical methods for the direct synthesis of this compound from iron oxides and a chlorine source could represent a significant leap forward in sustainable chemical manufacturing.
The exploration of bio-inspired and biomass-derived reagents is another frontier. Investigating the use of organic acids derived from biomass as alternatives to hydrochloric acid could lead to greener synthetic pathways. Additionally, electrochemical methods powered by renewable energy sources are being explored for the controlled synthesis of this compound, offering a high degree of purity and control over the hydration state.
| Synthetic Route | Precursors | Key Advantages | Research Focus |
| Waste Stream Valorization | Spent pickle liquor, industrial iron waste | Circular economy, waste reduction | Efficient purification, selective crystallization |
| Mechanochemistry | Iron oxides, chlorine source | Solvent-free, reduced energy consumption | Optimization of reaction conditions, scalability |
| Bio-based Synthesis | Iron source, biomass-derived acids | Use of renewable resources, potentially milder conditions | Catalyst development, process efficiency |
| Electrochemical Synthesis | Iron electrodes, chloride electrolyte | High purity, precise control, use of renewable energy | Electrode material optimization, electrolyte design |
Advanced Functional Materials with Tailored Properties
This compound serves as a crucial precursor in the synthesis of a wide array of advanced functional materials. Future research is centered on tailoring the properties of these materials at the molecular level to meet the demands of specific applications.
In the realm of magnetic materials , this compound is a key ingredient in the synthesis of various iron oxides and ferrites. By carefully controlling reaction parameters such as temperature, pH, and the presence of surfactants during the hydrolysis or precipitation of iron(II) chloride, researchers can precisely tune the size, shape, and magnetic properties of the resulting nanoparticles. This control is critical for applications in high-density data storage, magnetic resonance imaging (MRI) contrast agents, and targeted drug delivery.
As a catalyst , iron(II) chloride is known for its role in various organic transformations, including cross-coupling reactions. Future work will focus on immobilizing iron(II) chloride-based catalysts on solid supports, such as polymers or porous carbons, to enhance their stability, reusability, and efficiency. Furthermore, the design of novel ligand systems for iron(II) chloride complexes will enable the development of catalysts with enhanced selectivity and activity for challenging chemical transformations.
The burgeoning field of energy storage represents a significant area for the application of this compound. It is a key component in the electrolyte for iron-chloride redox flow batteries, which are promising for large-scale energy storage. rsc.orgnih.gov Research is directed towards optimizing the electrolyte composition to improve battery performance, including energy density, cycle life, and efficiency. researchgate.net This includes investigating the effects of additives and co-solvents on the electrochemical behavior of the iron(II)/iron(III) redox couple.
For environmental remediation , materials derived from this compound are being developed for the removal of pollutants from water. For example, the in-situ generation of iron hydroxides from iron(II) chloride can be used for the coagulation and flocculation of contaminants. nih.gov Future research will explore the synthesis of nanocomposites incorporating iron-based materials for the enhanced adsorption and catalytic degradation of persistent organic pollutants and heavy metals.
| Functional Material | Precursor Role of FeCl₂·2H₂O | Tailored Properties | Target Applications |
| Magnetic Nanoparticles | Source of Fe(II) ions | Particle size, shape, magnetic anisotropy | Data storage, MRI, drug delivery |
| Heterogeneous Catalysts | Active metal center | Stability, reusability, selectivity | Organic synthesis, green chemistry |
| Redox Flow Batteries | Electrolyte component | Energy density, cycle life, efficiency | Grid-scale energy storage |
| Environmental Adsorbents | In-situ generation of active species | Adsorption capacity, catalytic activity | Water purification, pollution control |
Deeper Understanding of Complex Reaction Mechanisms
A fundamental understanding of the reaction mechanisms involving this compound is paramount for optimizing its use and discovering new applications. Future research will leverage advanced analytical techniques and computational modeling to unravel the intricate details of its chemical transformations.
The role of the two water molecules in the dihydrate structure is of particular interest. Spectroscopic studies, such as X-ray absorption spectroscopy (XAS), are being employed to probe the local coordination environment of the iron center in solution and during reactions. researchgate.net These studies aim to elucidate how the coordinated water molecules influence the reactivity and stability of iron(II) chloride complexes, and how they participate in ligand exchange and redox processes. researchgate.net
In catalysis, elucidating the nature of the active catalytic species and the elementary steps of the reaction pathway is a key objective. In-situ spectroscopic techniques, such as UV-Vis and Raman spectroscopy, coupled with kinetic studies, can provide valuable insights into the formation and transformation of reaction intermediates. nih.gov For instance, in iron-catalyzed cross-coupling reactions, identifying whether the mechanism proceeds via a radical pathway or through well-defined organoiron intermediates is crucial for catalyst design.
Computational chemistry, particularly density functional theory (DFT), will play an increasingly important role in mapping out the potential energy surfaces of reactions involving this compound. These calculations can provide detailed information on transition state geometries, activation energies, and the electronic structure of intermediates, complementing experimental findings and guiding the design of more efficient catalytic systems.
Integration with Machine Learning and AI in Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical discovery, and this compound is no exception. These powerful computational tools can accelerate the design and optimization of materials and processes involving this compound.
One of the primary applications of ML is in the prediction of material properties . By training algorithms on large datasets of experimental and computational data, ML models can predict the properties of materials synthesized from this compound under different conditions. acs.org For example, a model could be developed to predict the magnetic properties of iron oxide nanoparticles based on the synthesis parameters used with the iron(II) chloride precursor. This predictive capability can significantly reduce the number of experiments required, saving time and resources.
AI can also be employed for the optimization of synthetic routes . Machine learning algorithms can analyze vast reaction databases to identify the optimal conditions—such as temperature, solvent, and catalyst loading—for reactions involving this compound to maximize yield and selectivity. researchgate.net This is particularly valuable for complex multi-variable systems where traditional optimization methods are time-consuming.
Furthermore, AI is being used for the discovery of new applications . By screening large virtual libraries of compounds and materials, AI algorithms can identify potential new uses for this compound and its derivatives. For instance, an AI model could predict the catalytic activity of novel iron(II) chloride complexes for previously unexplored reactions, opening up new avenues for chemical synthesis.
Expanding Computational Models for Predictive Chemistry
Computational modeling is a powerful tool for understanding and predicting the behavior of chemical systems at the atomic and molecular level. Future research will focus on expanding and refining computational models to provide more accurate and predictive insights into the chemistry of this compound.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and properties of molecules. Future efforts will focus on developing more accurate and efficient DFT functionals specifically benchmarked for iron complexes. This will enable more reliable predictions of properties such as reaction energies, spectroscopic signatures, and magnetic behavior of systems containing this compound.
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and materials over time. Expanding MD simulations to include reactive force fields (ReaxFF) will allow for the modeling of chemical reactions involving this compound in complex environments, such as in solution or at interfaces. researchgate.net This can provide a detailed understanding of processes like dissolution, crystallization, and catalytic reactions at a level of detail that is often inaccessible to experiments.
The development of multiscale models that bridge the gap between quantum mechanical calculations and macroscopic properties is another important research direction. These models will allow for the prediction of the performance of materials and devices, such as batteries and catalytic reactors, based on a fundamental understanding of the behavior of this compound at the molecular level. This predictive capability will be invaluable for the rational design of new technologies.
| Computational Method | Current Applications | Future Research Directions |
| Density Functional Theory (DFT) | Electronic structure, reaction energies | Development of more accurate functionals for iron complexes |
| Molecular Dynamics (MD) | Solvation, diffusion | Development of reactive force fields for simulating reactions |
| Multiscale Modeling | Linking molecular and macroscopic properties | Predictive models for device performance |
Q & A
How can researchers synthesize pure Iron(II) chloride dihydrate while minimizing oxidation to Fe(III) species?
Methodological Answer:
To synthesize this compound (FeCl₂·2H₂O), maintain an oxygen-free environment using a nitrogen or argon gas curtain during the reaction of iron powder with hydrochloric acid. For example, dissolve iron powder in methanol and add concentrated HCl dropwise under nitrogen flow, followed by refluxing at 60–80°C for 2–3 hours. The greenish-gray solution is then dried under vacuum at controlled temperatures (40–50°C) to isolate the dihydrate. Avoid exposure to atmospheric oxygen during all steps to prevent oxidation to Fe(III) .
What characterization techniques are critical for verifying the purity and hydration state of this compound?
Methodological Answer:
Key techniques include:
- X-ray Diffraction (XRD): Compare experimental patterns with reference data (e.g., ICDD PDF-00-025-0103 for FeCl₂·2H₂O) to confirm crystallinity and phase purity.
- Thermogravimetric Analysis (TGA): Measure mass loss at 110–120°C to quantify bound water (theoretical ~22% for dihydrate).
- UV-Vis Spectroscopy: Aqueous solutions of FeCl₂·2H₂O exhibit absorption maxima at 245 nm and 300 nm, distinct from Fe(III) species, which absorb at higher wavelengths .
How does this compound function as a catalyst in cross-coupling reactions, and what experimental parameters optimize its efficiency?
Advanced Research Answer:
FeCl₂·2H₂O acts as a Lewis acid catalyst in C–C bond-forming reactions (e.g., Kumada or Suzuki couplings). Its efficacy depends on:
- Ligand Coordination: Use ligands like 1,10-phenanthroline to stabilize Fe(II) and prevent oxidation.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance ionic dissociation, improving catalytic activity.
- Substrate Ratios: Optimize molar ratios (e.g., 1:1.2 for aryl halide to Grignard reagent) to minimize side reactions.
- Temperature Control: Reactions typically proceed at 60–80°C under inert conditions .
What role does this compound play in synthesizing iron oxide-loaded hydroxyapatite nanoparticles for biomedical applications?
Advanced Research Answer:
FeCl₂·2H₂O serves as a precursor for magnetite (Fe₃O₄) nanoparticles in hydroxyapatite (HAp) composites. A method involves:
- Co-precipitation: Mix FeCl₂·2H₂O and FeCl₃ in a 1:2 molar ratio with HAp under basic conditions (pH 10.5).
- Hydrothermal Treatment: Autoclave at 180°C for 12 hours to form crystalline Fe₃O₄-HAp.
- Characterization: Use TEM and XRD to confirm nanoparticle size (10–50 nm) and magnetic properties (saturation magnetization ~45 emu/g) .
How can researchers address contradictions in reported catalytic efficiencies of FeCl₂·2H₂O across studies?
Advanced Research Answer:
Discrepancies often arise from variations in hydration state, ligand environment, or reaction conditions. To resolve these:
- Standardize Protocols: Use identical solvent systems (e.g., anhydrous DMF vs. aqueous ethanol) and ligand ratios.
- Statistical Modeling: Apply multivariate regression to isolate variables (e.g., temperature, Fe(II) concentration) affecting catalytic turnover.
- Spectroscopic Monitoring: Track Fe(II)/Fe(III) ratios in situ using Mössbauer spectroscopy to correlate oxidation state with activity .
What are best practices for handling and storing this compound to ensure long-term stability?
Basic Research Answer:
- Storage: Keep in airtight, light-resistant containers under nitrogen or argon. Use desiccants (e.g., silica gel) to prevent deliquescence.
- Handling: Work in a glovebox or under Schlenk line conditions to avoid moisture and oxygen exposure.
- Stability Tests: Periodically check purity via titration (e.g., permanganate titration for Fe(II) content) .
How does the hydration state (dihydrate vs. tetrahydrate) affect the reactivity of Iron(II) chloride in coordination chemistry?
Advanced Research Answer:
- Solubility: The dihydrate (FeCl₂·2H₂O) dissolves faster in polar solvents than the tetrahydrate (FeCl₂·4H₂O) due to lower lattice energy.
- Ligand Exchange: The dihydrate readily coordinates with nitrogen donors (e.g., bipyridine) in aqueous media, whereas the tetrahydrate requires higher temperatures for ligand substitution.
- Redox Stability: The dihydrate is more prone to oxidation in air compared to the tetrahydrate, which has tighter water coordination stabilizing Fe(II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
